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  • Product: 4-(3-Phenylpropyl)piperidine hydrochloride
  • CAS: 76000-08-3

Core Science & Biosynthesis

Foundational

4-(3-Phenylpropyl)piperidine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary 4-(3-Phenylpropyl)piperidine hydrochloride (4-PPPH) is a highly versatile heterocyclic building block characterized by a saturated piperidine ring tethered to a flexible phenylpropyl side chain. Widely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Phenylpropyl)piperidine hydrochloride (4-PPPH) is a highly versatile heterocyclic building block characterized by a saturated piperidine ring tethered to a flexible phenylpropyl side chain. Widely utilized in both pharmaceutical development and advanced material science, this compound serves as a critical intermediate for synthesizing central nervous system (CNS)-active therapeutics, such as analgesics and antidepressants[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its chemical profiling, mechanistic pharmacology, and self-validating synthetic workflows.

Chemical & Physical Profiling

Understanding the physicochemical differences between the free base and the hydrochloride salt is fundamental for experimental design. The free base is a liquid, making precise stoichiometric weighing difficult and increasing its susceptibility to atmospheric oxidation[2]. By converting it to a hydrochloride salt, the compound becomes a stable, highly water-soluble crystalline solid, which is essential for uniform dosing in biological assays and long-term shelf stability[3].

Table 1: Comparative Physicochemical Data
Property4-(3-Phenylpropyl)piperidine (Free Base)4-(3-Phenylpropyl)piperidine HCl (Salt)
CAS Number 18495-82-4[1]76000-08-3[3]
Molecular Formula C₁₄H₂₁N[2]C₁₄H₂₂ClN (C₁₄H₂₁N·HCl)[3]
Molecular Weight 203.33 g/mol [2]239.78 g/mol [3]
Physical State Colorless to light yellow liquid[1]Crystalline solid[3]
Solubility Insoluble in water, soluble in organicsHighly soluble in water and polar solvents[3]
GHS Hazards Skin/Eye Irritant, STOT SE 3[2]Skin/Eye Irritant[2]

Pharmacological & Mechanistic Relevance

The structural topology of 4-PPPH is a privileged scaffold in medicinal chemistry, specifically engineered to interact with complex neurotransmitter systems[1].

Causality of the Pharmacophore:

  • The Piperidine Ring: Acts as the primary basic pharmacophore. At physiological pH (~7.4), the secondary amine is protonated. This localized positive charge enables the molecule to form strong ionic bonds with negatively charged amino acid residues (such as aspartate or glutamate) deep within target receptor binding pockets (e.g., Sigma receptors or monoamine transporters)[3].

  • The 3-Phenylpropyl Chain: Provides a critical lipophilic tail. The 3-carbon linker offers optimal rotational flexibility, allowing the terminal phenyl ring to dynamically adjust its conformation to anchor into hydrophobic pockets via π-π stacking or van der Waals interactions[1]. Furthermore, this structural flexibility allows for modifications via Friedel-Crafts acylation to develop advanced polymers and anion exchange membranes[4].

ReceptorInteraction cluster_0 4-PPPH Pharmacophore Piperidine Piperidine Ring (Protonated Nitrogen) Ionic Ionic Bonding (Asp/Glu Residues) Piperidine->Ionic Phenylpropyl 3-Phenylpropyl Chain (Lipophilic Tail) Hydrophobic Hydrophobic/π-π Stacking (Phe/Tyr/Trp Residues) Phenylpropyl->Hydrophobic Receptor Target Receptor (e.g., CNS Targets) Ionic->Receptor Hydrophobic->Receptor

Figure 1: Pharmacophore mapping and receptor interaction pathways of 4-PPPH.

Synthetic Pathways & Methodologies

The most robust laboratory and industrial-scale synthesis of 4-PPPH relies on the highly selective catalytic hydrogenation of 4-(3-phenylpropyl)pyridine, followed by controlled salt formation.

Step-by-Step Experimental Protocol

Phase 1: Catalytic Hydrogenation (Chemoselective Reduction)

  • Preparation : Dissolve the precursor, 4-(3-phenylpropyl)pyridine, in an acidic or alcoholic solvent (e.g., glacial acetic acid or methanol).

  • Catalysis : Introduce a transition metal catalyst, typically Palladium on Carbon (Pd/C) or Ruthenium nanoparticles.

  • Reaction : Subject the mixture to hydrogen gas (H₂) under elevated pressure (e.g., 30-50 psi) and moderate heating.

    • Causality : The aromatic pyridine ring is selectively reduced to a fully saturated piperidine ring. The terminal phenyl ring remains intact because the activation energy required to reduce a benzenoid system is significantly higher than that of a pyridine ring under these specific catalytic conditions.

  • Isolation : Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate, neutralize (if acetic acid was used), and extract with dichloromethane to yield the liquid free base[1].

Phase 2: Hydrochloride Salt Formation

  • Solvation : Dissolve the purified liquid free base in a dry, non-polar solvent (e.g., anhydrous diethyl ether or methyl tert-butyl ether).

  • Precipitation : Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a standardized ethanolic HCl solution dropwise under an inert atmosphere.

    • Causality : Protonation of the piperidine nitrogen drastically alters the molecule's dielectric requirements, reducing its solubility in the non-polar solvent. This thermodynamic shift drives the immediate precipitation of 4-(3-phenylpropyl)piperidine hydrochloride as a high-purity crystalline solid[3].

  • Collection : Filter the precipitate, wash with cold ether, and dry under a vacuum.

SyntheticWorkflow Start 4-(3-Phenylpropyl)pyridine (Precursor) Hydrogenation Catalytic Hydrogenation (H2, Pd/C or Ru catalyst, Heat/Pressure) Start->Hydrogenation FreeBase 4-(3-Phenylpropyl)piperidine (Free Base Liquid) Hydrogenation->FreeBase SaltFormation Hydrochloride Salt Formation (Anhydrous HCl in ethereal solvent) FreeBase->SaltFormation Product 4-(3-Phenylpropyl)piperidine HCl (Solid Precipitate) SaltFormation->Product

Figure 2: Step-by-step synthetic workflow from pyridine precursor to hydrochloride salt.

Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the protocol must be self-validating. The primary risk in this workflow is the over-reduction of the phenyl ring or incomplete reduction of the pyridine ring.

  • ¹H NMR Spectroscopy (Self-Validating Check) : The starting material exhibits distinct downfield aromatic pyridine protons (~7.0 - 8.5 ppm). In a successful reaction, these signals completely disappear and are replaced by upfield aliphatic piperidine protons (~1.5 - 3.5 ppm). Crucially, the multiplet corresponding to the terminal phenyl protons (~7.1 - 7.3 ppm) must remain untouched. This serves as an internal validation of chemoselectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The free base will exhibit an [M+H]⁺ peak at m/z 204.2, confirming the addition of six hydrogen atoms (conversion of C₁₄H₁₅N to C₁₄H₂₁N)[2].

Handling, Safety, and Regulatory (EHS)

According to the Globally Harmonized System (GHS), 4-PPPH is classified as a skin irritant (Category 2, H315) and a serious eye irritant (Category 2, H319), with potential to cause respiratory irritation (STOT SE 3, H335)[2].

  • Storage : Store the hydrochloride salt in a tightly sealed container in a cool, dark place (0-8°C) under an inert gas (e.g., argon or nitrogen) to prevent moisture absorption and degradation[1].

  • PPE : Handling requires standard laboratory personal protective equipment, including nitrile gloves, chemical splash goggles, and processing within a certified fume hood.

References

  • Title : 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Hydroxide Conducting Membranes with Quaternary Ammonium Cations Tethered to Poly(arylene alkylene)s via Flexible Phenylpropyl Spacers | Chemistry of Materials Source : ACS Publications URL :[Link]

Sources

Exploratory

4-(3-Phenylpropyl)piperidine Hydrochloride: Molecular Architecture, Synthesis, and Advanced Applications

Abstract As a highly versatile pharmacophore and chemical building block, 4-(3-phenylpropyl)piperidine hydrochloride (CAS 76000-08-3) bridges the gap between central nervous system (CNS) drug discovery and advanced polym...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a highly versatile pharmacophore and chemical building block, 4-(3-phenylpropyl)piperidine hydrochloride (CAS 76000-08-3) bridges the gap between central nervous system (CNS) drug discovery and advanced polymer science. This technical guide provides an in-depth analysis of its physicochemical properties, scalable synthetic methodologies, and emerging applications. By examining the causality behind experimental choices—such as the necessity of salt formation and amine deactivation in electrophilic aromatic substitutions—this whitepaper serves as a definitive resource for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profile

The structural framework of 4-(3-phenylpropyl)piperidine consists of a saturated, six-membered nitrogenous heterocycle (piperidine) linked to an aromatic phenyl ring via a flexible three-carbon (propyl) aliphatic spacer.

The Causality of Salt Formation: In its free base form (CAS 18495-82-4), the compound is typically a viscous liquid at room temperature[1]. Free base secondary amines are prone to atmospheric oxidation and carbon dioxide absorption, which complicates precise stoichiometric handling and long-term storage. Conversion to the hydrochloride salt yields a highly crystalline, water-soluble compound with superior thermodynamic stability[2]. The protonated piperidinium core enhances aqueous solubility, a critical parameter for crossing the blood-brain barrier in pharmacological applications and for formulation delivery[2].

Quantitative Data Summary
PropertyValue
Chemical Name 4-(3-Phenylpropyl)piperidine hydrochloride
CAS Registry Number 76000-08-3 (Salt) / 18495-82-4 (Free Base)
Molecular Formula C14H22ClN
Molecular Weight 239.78 g/mol (Salt) / 203.33 g/mol (Free Base)
Boiling Point (Predicted) ~306.3 °C at 760 mmHg (Free Base)[3]
Flash Point 140.8 °C[3]
Physical State Crystalline Solid (Salt) / Viscous Liquid (Free Base)

Chemical Synthesis and Salt Formation Protocols

The most scalable and atom-economical synthetic route to the piperidine core involves the catalytic hydrogenation of the commercially available precursor, 4-(3-phenylpropyl)pyridine.

Protocol 1: Catalytic Hydrogenation to the Free Base

This protocol reduces the aromatic pyridine ring to a saturated piperidine ring without cleaving the aliphatic spacer.

  • Preparation: Charge a high-pressure hydrogenation reactor with 4-(3-phenylpropyl)pyridine (1.0 eq) dissolved in glacial acetic acid or methanol.

  • Catalyst Addition: Add 5-10% w/w Platinum dioxide (PtO

    
    ) or Palladium on Carbon (Pd/C). Causality: PtO
    
    
    
    in an acidic medium is highly selective for the reduction of pyridines to piperidines, preventing unwanted hydrogenolysis of the alkyl chain.
  • Hydrogenation (Self-Validating Step): Purge the vessel with N

    
    , then H
    
    
    
    . Pressurize to 40-50 psi and heat to 50°C. Monitor the pressure gauge; the reaction is complete when hydrogen uptake ceases (pressure stabilizes).
  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate, basify with 10% NaOH (aq) to pH > 10, and extract with dichloromethane (DCM). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate to yield the free base.
Protocol 2: Hydrochloride Salification
  • Solvation: Dissolve the crude 4-(3-phenylpropyl)piperidine free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert atmosphere.

  • Acidification: Slowly add a stoichiometric amount of 4M HCl in dioxane (or bubble anhydrous HCl gas) while maintaining the temperature at 0-5°C. Causality: Strict temperature control prevents exothermic degradation and ensures high-purity crystallization.

  • Isolation (Self-Validating Step): Stir for 1 hour. The successful formation of the salt is visually validated by the precipitation of a dense, white crystalline solid. Filter under vacuum, wash with cold anhydrous ether, and dry in a vacuum oven at 40°C.

Synthesis A 4-(3-Phenylpropyl)pyridine (Starting Material) B Catalytic Hydrogenation (H2, PtO2, Acidic Medium) A->B Reduction C 4-(3-Phenylpropyl)piperidine (Free Base Intermediate) B->C Basification (NaOH) D Salification (Anhydrous HCl in Ether) C->D Acidification E 4-(3-Phenylpropyl)piperidine HCl (Final Product) D->E Crystallization

Caption: Synthetic workflow for 4-(3-Phenylpropyl)piperidine hydrochloride from its pyridine precursor.

Pharmacological and Material Science Applications

Central Nervous System (CNS) Drug Development

4-(3-Phenylpropyl)piperidine is a privileged scaffold in medicinal chemistry, widely utilized as a key intermediate in the synthesis of analgesics, antidepressants, and antipsychotics[1]. The structural topology—a basic amine separated from an aromatic ring by a specific distance—mimics endogenous neurotransmitters. This allows the molecule to effectively cross the blood-brain barrier and interact with monoamine transporters and specific G-protein coupled receptors (GPCRs)[2],[1].

Advanced Material Science: Anion Exchange Membranes (AEMs)

Beyond pharmaceuticals, this molecule has found groundbreaking applications in polymer chemistry. A recent study demonstrated its use in synthesizing durable, heteroatom-free anion exchange membranes (AEMs) for alkaline water electrolyzers and fuel cells[4].

The researchers utilized a Friedel-Crafts acylation of 4-(3-phenylpropyl)piperidine to synthesize a trifluorobenzophenone monomer. However, direct acylation is chemically challenging.

Protocol 3: Friedel-Crafts Acylation for AEM Monomers
  • Amine Deactivation: Dissolve 8 g of 4-(3-phenylpropyl)piperidine in 30 mL of dichloromethane (DCM). Cool to 0°C using an ice-water bath. Slowly add 2.0 equivalents of trifluoroacetic anhydride (TFAA)[4]. Causality: The piperidine nitrogen is highly nucleophilic and basic. Without this pre-treatment step, the amine would strongly interact with the TFAA, stalling the Friedel-Crafts reaction at <50% conversion. Pre-treatment deactivates the amine, directing the electrophilic aromatic substitution exclusively to the phenyl ring[4].

  • Acylation: Allow the reaction to proceed for 16 hours at room temperature.

  • Validation & Workup: Monitor the reaction via

    
    F NMR spectroscopy to confirm the presence of the trifluoroacetophenone product (Self-Validating Step). Quench by slowly pouring the mixture into 200 mL of saturated aqueous NaHCO
    
    
    
    solution at 0°C to neutralize excess acid[4].

AEM_Synthesis A 4-(3-Phenylpropyl)piperidine B TFAA Pre-treatment (Amine Deactivation) A->B Protect Nitrogen C Friedel-Crafts Acylation (TFAA, DCM) B->C Electrophilic Substitution D Trifluoroacetophenone Monomer C->D Intermediate Isolation E Polyhydroxyalkylation & N-methylation D->E Polymerization F Anion Exchange Membrane (AEM) E->F Membrane Casting

Caption: Reaction pathway for synthesizing AEMs via Friedel-Crafts acylation of the piperidine derivative.

Analytical Characterization

To ensure the scientific integrity of the synthesized hydrochloride salt, the following analytical validations are standard across the industry:

  • 
    H NMR (D
    
    
    
    O or DMSO-d
    
    
    ):
    Confirmation of the protonated piperidinium (NH
    
    
    ) broad singlet. The propyl chain protons typically appear as complex multiplets between 1.2 and 2.6 ppm.
  • Mass Spectrometry (ESI-MS): The molecular ion peak[M+H]

    
     for the free base is observed at m/z 204.
    
  • HPLC: Reverse-phase chromatography (C18 column) using a gradient of water/acetonitrile with 0.1% TFA ensures >99.9% titration purity, which is mandatory for pharmaceutical intermediates[1].

References

  • ACS Publications. "Hydroxide Conducting Membranes with Quaternary Ammonium Cations Tethered to Poly(arylene alkylene)s via Flexible Phenylpropyl Spacers". Chemistry of Materials. Available at: [Link]

Sources

Foundational

4-(3-Phenylpropyl)piperidine Hydrochloride: A Privileged Pharmacophore in Multi-Target Directed Ligand (MTDL) Design

Executive Summary In modern medicinal chemistry, 4-(3-Phenylpropyl)piperidine hydrochloride (CAS 76000-08-3) is rarely deployed as a standalone therapeutic [1]. Instead, it serves as a highly versatile, privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4-(3-Phenylpropyl)piperidine hydrochloride (CAS 76000-08-3) is rarely deployed as a standalone therapeutic [1]. Instead, it serves as a highly versatile, privileged pharmacophore—a structural building block that dictates the mechanism of action (MoA) for a wide array of Central Nervous System (CNS)-active agents [1]. By integrating a basic, protonatable piperidine ring with a flexible, lipophilic phenylpropyl side chain, this compound provides the exact topological geometry required to bridge distinct binding sites within complex neuro-receptors and enzymes.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind this molecule's pharmacological utility. We will explore how its structural topology drives specific receptor binding (Acetylcholinesterase, 5-HT receptors, and Sigma receptors) and detail the self-validating experimental workflows used to confirm these mechanisms in drug development.

Structural Pharmacology & Binding Kinetics

The pharmacological efficacy of 4-(3-phenylpropyl)piperidine derivatives is not accidental; it is driven by precise spatial and electronic properties:

  • The Piperidine Ring (The Anchor): At physiological pH, the nitrogen atom of the piperidine ring is protonated. This localized positive charge is critical for anchoring the molecule deep within receptor pockets via strong cation-

    
     interactions  with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) [2]. The hydrochloride salt form is specifically utilized to ensure high aqueous solubility and stability during assay formulation and to facilitate crossing the blood-brain barrier (BBB) [1].
    
  • The Phenylpropyl Chain (The Bridge): The 3-carbon alkyl linker provides an optimal spatial distance (approximately 4–5 Å) between the basic nitrogen and the terminal phenyl ring. This flexibility allows the terminal aromatic ring to reach secondary binding domains (such as peripheral anionic sites) and engage in

    
    -
    
    
    
    and
    
    
    -
    
    
    stacking
    [2].

Mechanisms of Action Across Key Targets

Because it is a building block, the "mechanism of action" of 4-(3-phenylpropyl)piperidine is context-dependent, defined by the larger scaffold it is attached to.

Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

In the development of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease, 4-(3-phenylpropyl)piperidine is grafted onto flavonoid skeletons (e.g., naringenin) to create potent AChE inhibitors [2].

  • Causality of Binding: The AChE enzyme features a narrow gorge with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. The protonated piperidine nitrogen binds to the CAS (interacting with Trp86), while the flexible phenylpropyl chain extends up the gorge, allowing the terminal phenyl to interact with the PAS (Tyr337, Tyr124) [2].

  • Biological Outcome: This dual-site binding not only blocks the hydrolysis of acetylcholine (improving cognitive function) but also prevents AChE-induced Amyloid-Beta (A

    
    ) aggregation, which is nucleated at the PAS [2].
    

G A 4-(3-Phenylpropyl)piperidine Pharmacophore B Piperidine Nitrogen (Protonated) A->B Structural Component C Phenylpropyl Side Chain A->C Structural Component D Catalytic Active Site (CAS) (Trp86, Tyr337) B->D Cation-Pi Interaction E Peripheral Anionic Site (PAS) (Trp286, Tyr124) C->E Pi-Pi / Sigma-Pi Stacking F AChE Inhibition (Mixed-Type) D->F Blocks Substrate E->F Prevents Aβ Aggregation

Pharmacophoric binding mechanism of 4-(3-phenylpropyl)piperidine derivatives within the AChE pocket.

Serotoninergic Modulation (5-HT1B/1D Receptors)

Heteroaromatic piperazines and piperidines incorporating the 4-(3-phenylpropyl) moiety act as potent modulators of 5-HT1D and 5-HT1B receptors [3].

  • Causality of Binding: These G-protein coupled receptors (GPCRs) regulate the release of serotonin and other neurotransmitters. The lipophilic phenylpropyl tail stabilizes the receptor in a specific conformational state (acting as either an agonist or antagonist depending on the parent scaffold), which directly modulates the

    
     protein complex [3].
    
  • Biological Outcome: Activation of 5-HT1D inhibits adenylyl cyclase, reducing intracellular cAMP, which is a validated mechanism for treating migraines and psychiatric disorders [3].

G R 5-HT1D Receptor G Gi/o Protein Complex R->G Conformational Change L Piperidine Derivative (Agonist/Antagonist) L->R Binds Orthosteric Site AC Adenylyl Cyclase G->AC Alpha-i Subunit Inhibition cAMP cAMP Production (Decreased) AC->cAMP Reduces ATP Conversion PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Activity

GPCR signaling pathway modulated by 4-(3-phenylpropyl)piperidine derivatives at 5-HT1D receptors.

Sigma Receptor Ligand Activity

Derivatives of 2-(Piperidin-1-yl)ethanol and related phenylpropylpiperidines exhibit high affinity for Sigma-1 and Sigma-2 receptors [4].

  • Biological Outcome: Binding to these endoplasmic reticulum-associated receptors provides profound neuroprotective effects, particularly validated in focal ischemia models (e.g., middle cerebral artery occlusion) by preventing calcium-induced excitotoxicity [4].

Quantitative Data Presentation

The following table summarizes the binding affinities and kinetic parameters of 4-(3-phenylpropyl)piperidine-derived compounds across their primary targets, demonstrating the versatility of the pharmacophore.

Target Receptor / EnzymeDerivative ClassBinding Affinity / PotencyPrimary Interaction ResiduesBiological Indication
AChE (Human) Naringenin-O-alkylamines

= 0.57 – 8.6

M
Trp86, Tyr337, Tyr124Alzheimer's Disease [2]
A

Aggregation
Naringenin-O-alkylamines43.8% – 62.1% InhibitionN/A (Steric hindrance)Alzheimer's Disease [2]
5-HT1D Receptor Heteroaromatic piperidinesHigh Affinity (cAMP assay)Orthosteric GPCR pocketMigraine / Psychiatry[3]
Sigma Receptors Piperidin-1-yl ethanolsHigh Affinity (

ifenprodil)
Sigma-1/2 binding sitesNeuroprotection [4]

Experimental Validation Workflows

To ensure scientific integrity, any claims regarding the mechanism of action of these derivatives must be validated through rigorous, self-validating experimental systems. Below are the standard operating protocols used to confirm the MoA.

Protocol 1: AChE Enzyme Kinetic Assay (Lineweaver-Burk Analysis)

To prove that the 4-(3-phenylpropyl)piperidine moiety bridges the CAS and PAS, researchers must demonstrate a mixed-type inhibition profile [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve human AChE (huAChE) and the substrate acetylthiocholine iodide (ATCI) in the buffer. Prepare the colorimetric reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Compound Incubation: In a 96-well microplate, add 140

    
    L of buffer, 20 
    
    
    
    L of the piperidine derivative (at varying concentrations: 0, 0.5, 1.0, 2.0
    
    
    M), and 20
    
    
    L of huAChE (0.28 U/mL). Incubate at 37°C for 15 minutes to allow the compound to reach binding equilibrium in the active site.
  • Reaction Initiation: Add 10

    
    L of DTNB (0.5 mM final) and 10 
    
    
    
    L of ATCI at varying concentrations (e.g., 0.1, 0.2, 0.4, 0.8 mM) to initiate the reaction.
  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The yellow anion 5-thio-2-nitrobenzoate is produced proportionally to AChE activity.

  • Data Analysis: Plot the initial velocities (

    
    ) against substrate concentrations (
    
    
    
    ). Generate a Lineweaver-Burk double reciprocal plot (
    
    
    vs.
    
    
    ).
  • Validation: A decrease in

    
     and an increase in 
    
    
    
    across increasing inhibitor concentrations confirms mixed-type inhibition, proving the molecule binds to both the free enzyme (CAS) and the enzyme-substrate complex (PAS)[2].
Protocol 2: GPCR cAMP Assay for 5-HT1D Activity

To validate the functional agonism/antagonism of the derivatives at the 5-HT1D receptor [3].

Step-by-Step Methodology:

  • Cell Culture: Culture CHO-K1 cells stably transfected with the human 5-HT1D

    
     receptor in DMEM supplemented with 10% FBS.
    
  • Forskolin Stimulation: Seed cells in a 384-well plate. Treat the cells with 10

    
    M Forskolin to artificially stimulate adenylyl cyclase and spike baseline cAMP levels.
    
  • Compound Treatment: Treat the cells with serial dilutions of the 4-(3-phenylpropyl)piperidine derivative (from

    
     to 
    
    
    
    M) in the presence of the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation). Incubate for 30 minutes at 37°C.
  • Lysis and Detection: Lyse the cells and add a FRET-based or TR-FRET cAMP detection antibody complex (e.g., cAMP-d2 and anti-cAMP Cryptate).

  • Validation: Measure the fluorescence emission ratio (665 nm / 620 nm). A dose-dependent decrease in the FRET signal (indicating lower cAMP) confirms that the derivative is acting as a 5-HT1D agonist, successfully activating the

    
     pathway to inhibit adenylyl cyclase [3].
    

References

  • Yang, J., et al. (2022). "Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 792-816. Available at:[Link]

  • Pierre Fabre Medicament. (1996). "Novel heteroaromatic piperazines for use as drugs." WIPO Patent WO1996041802A1.
  • Synthelabo. (1993). "2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics." European Patent EP0524846A1.
Exploratory

In-Depth Technical Guide: 4-(3-Phenylpropyl)piperidine Hydrochloride and the Phenylalkylpiperidine Pharmacophore in Sigma Receptor Targeting

Executive Summary The sigma-1 ( ) and sigma-2 ( ) receptors are unique, non-opioid transmembrane proteins implicated in neuroprotection, cellular stress response, and psychiatric disorders. Developing high-affinity ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sigma-1 (


) and sigma-2 (

) receptors are unique, non-opioid transmembrane proteins implicated in neuroprotection, cellular stress response, and psychiatric disorders. Developing high-affinity ligands for these targets requires precise structural scaffolds. 4-(3-Phenylpropyl)piperidine hydrochloride (CAS 76000-08-3)[1] serves as a highly privileged secondary amine building block in medicinal chemistry. When derivatized, it yields potent sigma receptor modulators. This whitepaper details the structural causality, mechanistic pathways, and self-validating experimental protocols for evaluating the affinity of phenylalkylpiperidine derivatives at the sigma receptor.

Structural Pharmacology and the Sigma Receptor Pharmacophore

The classic


 receptor pharmacophore consists of a basic amine flanked by two hydrophobic regions[2]. The piperidine ring provides the essential basic nitrogen, which, at physiological pH, becomes protonated and forms a critical salt-bridge interaction with the Asp126 or Glu172 residues of the 

receptor binding pocket.
The Role of 4-(3-Phenylpropyl)piperidine Hydrochloride

While 4-(3-phenylpropyl)piperidine possesses intrinsic binding capabilities, its primary utility is as a structural precursor. The hydrochloride salt form is specifically utilized in drug development and in vitro assays because it ensures complete aqueous dissolution in assay buffers. This prevents micelle formation or compound precipitation that would artificially lower the effective concentration (


) and skew binding data[1].

By alkylating the piperidine nitrogen—for example, synthesizing 1-cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride (CAS 1224097-15-7)—researchers create compounds with exceptionally high affinity for the


 receptor[3].
Homologous Comparison: The 4-PPBP Paradigm

To understand the structure-affinity relationship (SAR) of this scaffold, we look to the structurally homologous compound 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine)[4]. 4-PPBP demonstrates how variations in the alkyl chain length and phenyl ring placement modulate binding. 4-PPBP exhibits sub-nanomolar affinity for the cloned human


 receptor, outperforming even the classic antagonist haloperidol[5]. The appropriately spaced 

motif is the primary driver of this high-affinity interaction[5].

Mechanistic Insights: Sigma-1 Receptor Dynamics

The


 receptor is a 25 kDa transmembrane chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[6]. Its mechanism of action is highly dependent on the oligomeric state of the receptor, which is directly modulated by ligand binding.

In its resting state, the


 receptor is bound to the chaperone protein BiP (GRP78). Upon activation by an agonist, the receptor dissociates from BiP and interacts with client proteins like the IP3 receptor (IP3R), stabilizing it and enhancing calcium (

) efflux to the mitochondria[7].

Conversely, Bioluminescence Resonance Energy Transfer (BRET) assays have revealed that antagonists (such as 4-PPBP and haloperidol) stabilize higher-order multimeric/oligomeric states of the


 receptor, whereas agonists favor monomeric or low-molecular-weight species[7].

G L Sigma-1 Ligand (Agonist/Antagonist) R Sigma-1 Receptor (MAM localized) L->R Binds BiP BiP/GRP78 (Chaperone) R->BiP Dissociates IP3R IP3 Receptor R->IP3R Stabilizes Ca Ca2+ Efflux to Mitochondria IP3R->Ca Enhances

Diagram 1: Sigma-1 Receptor Signaling and Chaperone Dissociation Pathway.

Self-Validating Experimental Protocols for Affinity Profiling

To ensure absolute trustworthiness in pharmacological profiling, assays must be designed as self-validating systems. The following protocol outlines the gold-standard radioligand binding assay for determining the


 of phenylalkylpiperidine derivatives.
Protocol: Radioligand Binding Assay for Affinity

Causality & Rationale: Membranes must be washed and centrifuged multiple times prior to the assay. This step is critical to remove endogenous ligands and cytosolic components that could introduce competitive bias, ensuring that the radioligand competes solely with the synthetic piperidine compound.

  • Membrane Preparation: Isolate membranes from hS1R-transfected MCF-7 cells or guinea pig brain (which expresses high levels of

    
     receptors)[5][6]. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).
    
  • Radioligand Selection: Use

    
    -pentazocine as the primary selective radioligand for the 
    
    
    
    receptor[6].
  • Incubation: Incubate 100

    
     of membrane protein with 3 nM 
    
    
    
    -pentazocine and varying concentrations of the test compound (e.g., 4-(3-phenylpropyl)piperidine derivative) for 120 minutes at 25°C to reach thermodynamic equilibrium.
  • Self-Validation Checkpoint: Run a parallel control using Haloperidol (known antagonist) and PRE-084 (known agonist). Logic: If the reference

    
     deviates by >0.5 log units from historical data, the assay must be rejected to prevent false-positive affinity assignment.
    
  • Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity via Liquid Scintillation Counting.

  • Data Analysis: Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

G A Compound Preparation (Piperidine HCl Salt) C Radioligand Incubation ([3H]-(+)-Pentazocine) A->C B Membrane Preparation (hS1R-MCF-7 Cells) B->C D Rapid Filtration (GF/B Filters) C->D E Liquid Scintillation Counting D->E F Data Analysis (IC50 to Ki via Cheng-Prusoff) E->F

Diagram 2: Self-Validating Workflow for Radioligand Binding Assays.

Quantitative Affinity Data

The table below summarizes the binding affinities (


) and functional profiles of key phenylpiperidine derivatives and reference standards at the 

receptor, highlighting the extreme potency achievable with this pharmacophore.
CompoundTargetAffinity (

)
Functional Profile
4-PPBP

< 1 nMAntagonist / Multimer Stabilizer
1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl

< 10 nMHigh-Affinity Ligand
Haloperidol

~ 3 nMAntagonist / Multimer Stabilizer
(+)-Pentazocine

~ 15 nMSelective Agonist
PRE-084

~ 44 nMSelective Agonist

Note: Data aggregated from cloned human


 receptor assays and BRET multimerization profiling[3][5][7].

References

  • CymitQuimica. "CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride". 1

  • Molaid. "1-cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride - CAS 1224097-15-7". 3

  • Wikipedia. "4-PPBP". 4

  • Glennon et al. (PMC). "An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones". 5

  • Yano et al. (ResearchGate). "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays". 7

  • MilliporeSigma. "Sigma Receptors".6

  • NIH (PubMed). "Medicinal Chemistry of

    
     Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications". 2
    

Sources

Foundational

4-(3-Phenylpropyl)piperidine Hydrochloride: A Privileged Pharmacophore in Neurotherapeutics and Receptor Modulation

Executive Summary 4-(3-Phenylpropyl)piperidine (Free base CAS: 18495-82-4; Hydrochloride CAS: 76000-08-3) is a highly versatile chemical building block utilized extensively in medicinal chemistry and drug discovery[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Phenylpropyl)piperidine (Free base CAS: 18495-82-4; Hydrochloride CAS: 76000-08-3) is a highly versatile chemical building block utilized extensively in medicinal chemistry and drug discovery[1][2]. Characterized by a saturated nitrogen-containing heterocycle (piperidine) linked to a flexible phenylpropyl side chain, this compound exhibits exceptional lipophilicity, enabling it to cross the blood-brain barrier (BBB) efficiently[2]. As a Senior Application Scientist, this guide synthesizes the mechanistic rationale, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols for utilizing this pharmacophore in the development of central nervous system (CNS) agents.

Chemical Architecture & Pharmacological Rationale

The structural anatomy of 4-(3-phenylpropyl)piperidine dictates its biological utility. The molecule operates as a dual-action pharmacophore:

  • The Piperidine Ring : Contains a basic secondary amine that is predominantly protonated at physiological pH (7.4). This cationic center is critical for engaging in cation-

    
     and hydrogen-bonding interactions with anionic amino acid residues in target receptors[3].
    
  • The Phenylpropyl Side Chain : The three-carbon (

    
    ) aliphatic linker provides optimal conformational flexibility, allowing the terminal phenyl ring to act as a hydrophobic anchor. This enables the molecule to penetrate deep hydrophobic pockets and engage in 
    
    
    
    stacking and
    
    
    interactions[3].

Because of these properties, the compound is heavily utilized in the synthesis of multi-target-directed ligands (MTDLs) for Alzheimer's disease, high-affinity sigma (


 and 

) receptor ligands for schizophrenia, and CCR5 receptor antagonists for immunology[4][5][6].

Mechanistic Pathways in Target Engagement

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease research, 4-(3-phenylpropyl)piperidine is frequently grafted onto flavonoid cores (e.g., naringenin or apigenin) to create potent AChE inhibitors[3]. The causality of this design is rooted in the dual-binding site architecture of the AChE enzyme.

  • The protonated piperidine nitrogen anchors the molecule near the Catalytic Active Site (CAS) .

  • The flexible phenylpropyl chain extends outward to the Peripheral Anionic Site (PAS) , where the terminal benzene ring interacts with the key residue Trp86 via two

    
     interactions and one 
    
    
    
    interaction[3]. Additional hydrophobic contacts with Tyr124, Tyr337, and Phe295 lock the inhibitor in place, preventing the entry of acetylcholine.

Pathway Ligand 4-(3-Phenylpropyl)piperidine Pharmacophore Core Amine Piperidine Nitrogen Protonated at pH 7.4 Ligand->Amine Phenyl Phenylpropyl Chain Hydrophobic Extension Ligand->Phenyl CAS Catalytic Active Site (CAS) AChE Pocket Amine->CAS Cation-Pi Interaction PAS Peripheral Anionic Site (PAS) AChE Pocket Amine->PAS H-Bonding Trp86 Trp86 Residue Pi-Pi & Sigma-Pi Phenyl->Trp86 Stacking Interactions Phe295 Phe295 Residue H-Bonding/Hydrophobic Phenyl->Phe295 Hydrophobic Contacts

Diagram 1: Mechanistic binding pathway of the 4-(3-phenylpropyl)piperidine moiety within the AChE active site.

Sigma Receptor Modulation

Sigma receptors require ligands to possess a basic nitrogen flanked by hydrophobic regions at specific distances. The 4-(3-phenylpropyl)piperidine scaffold perfectly matches this pharmacophore model, making it a primary intermediate in synthesizing ligands that modulate neuroinflammation and central nervous system disorders[4][6].

Quantitative Structure-Activity Relationship (QSAR)

To contextualize the biological activity of 4-(3-phenylpropyl)piperidine, we analyze its performance when conjugated to flavonoid cores via varying methylene linkers. The data below summarizes the rat AChE (ratAChE) inhibitory potency (IC


) of synthesized apigenin/naringenin-O-alkylamine derivatives[3].

Causality Insight: Increasing the alkyl linker length from 3 to 6 methylenes significantly improves AChE inhibition across all derivatives. While 4-(3-phenylpropyl)piperidine is a robust binder, its bulky nature requires a longer linker (6-methylene) to optimally position the phenyl ring within the PAS without causing steric clashes in the narrow AChE gorge.

Compound IDFlavonoid CoreLinker LengthPiperidine / Amine SubstituentratAChE IC

(

M)
10b Apigenin3-methyleneN-ethylbenzylamine4.3
10c Apigenin3-methyleneBenzylpiperidine5.5
10e Apigenin3-methylene4-(3-phenylpropyl)piperidine 8.6
10r Naringenin6-methyleneN-ethylbenzylamine1.7
10s Naringenin6-methyleneBenzylpiperidine2.6
10u Naringenin6-methylene4-(3-phenylpropyl)piperidine 6.3

Data synthesized from in vitro Ellman's assays evaluating multi-target-directed ligands[3].

Validated Experimental Methodologies

The following protocols detail the synthesis and biological evaluation of 4-(3-phenylpropyl)piperidine derivatives. These workflows are designed as self-validating systems to ensure scientific integrity.

Workflow Start Flavonoid Core (e.g., Naringenin/Apigenin) Step1 Regioselective Alkylation Reagents: Dibromoalkane, K2CO3 Solvent: CH3CN, 65°C, 10-15h Start->Step1 Base-catalyzed deprotonation Intermediate Bromoalkoxy Intermediate Step1->Intermediate Step2 Nucleophilic Amination Reagents: 4-(3-Phenylpropyl)piperidine HCl, K2CO3 Solvent: CH3CN, 65°C, 8-12h Intermediate->Step2 Neutralization & SN2 substitution Product Target O-alkylamine Derivative (Purified via Column Chromatography) Step2->Product Assay Biological Evaluation Ellman's Assay (AChE Inhibition) Product->Assay IC50 Determination

Diagram 2: Experimental workflow for the synthesis and biological evaluation of 4-(3-phenylpropyl)piperidine derivatives.

Protocol 1: Synthesis of O-Alkylamine Derivatives via Nucleophilic Substitution

Rationale: Acetonitrile (


) is selected as an aprotic polar solvent to maximize 

reactivity. Potassium carbonate (

) acts as a mild base to neutralize the hydrochloride salt of 4-(3-phenylpropyl)piperidine, liberating the free nucleophilic amine without degrading the sensitive flavonoid core[3].
  • Intermediate Preparation: Treat the starting flavonoid (e.g., naringenin) with 5.5 equivalents of a dibromoalkane in the presence of 3.0 equivalents of

    
     in 
    
    
    
    . Heat to 65°C for 10–15 hours to yield the bromoalkoxy intermediate[3].
  • Amination: Dissolve the bromoalkoxy intermediate in

    
    . Add 3.0 equivalents of 4-(3-phenylpropyl)piperidine hydrochloride and 3.5 equivalents of 
    
    
    
    .
  • Reaction: Stir the mixture at 65°C for 8–12 hours.

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol validates itself when the UV-active spot corresponding to the bromoalkoxy intermediate disappears, and a new, highly polar, ninhydrin-active spot (indicating the secondary/tertiary amine) emerges.

  • Purification: Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel column chromatography to afford the target compound[3].

Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)

Rationale: Ellman's reagent (DTNB) reacts with thiocholine—the hydrolysis product of acetylthiocholine by AChE—to form a yellow 5-thio-2-nitrobenzoate anion. This allows for precise spectrophotometric quantification of enzyme inhibition[3].

  • Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized 4-(3-phenylpropyl)piperidine derivative in DMSO to create a stock solution, then dilute to various concentrations (e.g., 0.1 to 100

    
    M).
    
  • Incubation: In a 96-well plate, combine 140

    
    L of buffer, 20 
    
    
    
    L of the inhibitor solution, 20
    
    
    L of AChE enzyme solution, and 10
    
    
    L of DTNB (15 mM). Incubate at 37°C for 10 minutes.
  • Initiation: Add 10

    
    L of acetylthiocholine iodide (15 mM) to initiate the reaction.
    
  • Self-Validation Step: Include a blank well containing buffer, DTNB, and substrate (but no enzyme) to account for non-enzymatic spontaneous hydrolysis. The assay is validated if the blank maintains a stable baseline absorbance.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader for 5 minutes. Calculate the IC

    
     using non-linear regression analysis.
    

References

Sources

Exploratory

4-(3-Phenylpropyl)piperidine Hydrochloride in Neuroscience Research: A Technical Guide to Pharmacophore Integration and Assay Methodologies

Executive Summary In the landscape of neuropharmacology and rational drug design, 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) has emerged as a highly versatile pharmacophore and synthetic intermediate[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and rational drug design, 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) has emerged as a highly versatile pharmacophore and synthetic intermediate[1]. Characterized by a six-membered saturated nitrogen heterocycle coupled with an extended lipophilic phenylpropyl side chain, this compound is uniquely suited for interacting with complex neuroreceptor systems[1]. As a hydrochloride salt, it exhibits enhanced aqueous solubility, a critical parameter for both in vitro assay stability and in vivo bioavailability[1].

This whitepaper provides an in-depth technical analysis of 4-(3-Phenylpropyl)piperidine hydrochloride, focusing on its application in Multi-Target-Directed Ligands (MTDLs) for Alzheimer’s disease (AD) and its role in monoaminergic receptor modulation[2][3]. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven rationales, self-validating experimental workflows, and quantitative Structure-Activity Relationship (SAR) insights.

Structural Rationale and Pharmacological Significance

The Multi-Target-Directed Ligand (MTDL) Strategy in Alzheimer's Disease

Alzheimer's disease is a multifactorial pathology involving cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxidative stress[2]. Modern drug development has shifted from single-target drugs to MTDLs. 4-(3-Phenylpropyl)piperidine is frequently utilized as the amine moiety in these constructs (e.g., Naringenin-O-alkylamine derivatives)[2][4].

Causality of Structural Choice:

  • Piperidine Nitrogen: Mimics the quaternary ammonium group of acetylcholine, allowing it to anchor securely via cation-

    
     interactions within the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE)[5].
    
  • Phenylpropyl Tail: The 3-carbon linker terminating in a phenyl ring provides the exact spatial geometry required to reach the Peripheral Anionic Site (PAS) of AChE[5]. Binding at the PAS is critical because it directly blocks AChE-induced Aβ aggregation, a dual-action mechanism impossible with smaller amines[5].

MTDL_Strategy Core Flavonoid Core (e.g., Naringenin) Target: ROS & Inflammation Linker Alkyl Spacer (n=3 to 6 carbons) Target: PAS Reach Core->Linker Etherification Product Multifunctional Agent (MTDL for Alzheimer's) Linker->Product Integration Amine 4-(3-Phenylpropyl)piperidine Target: AChE CAS/PAS Amine->Linker N-Alkylation

Logical flow of MTDL design integrating 4-(3-Phenylpropyl)piperidine.

Monoaminergic and Sigma Receptor Modulation

Beyond AChE inhibition, the compound serves as a foundational scaffold for synthesizing ligands targeting the central 5-HT


 receptors and dopamine systems[3]. The lipophilicity imparted by the phenylpropyl chain ensures excellent Blood-Brain Barrier (BBB) permeability, while the piperidine core acts as the primary hydrogen-bond acceptor/donor in the receptor's orthosteric site[3][6].

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the efficacy of 4-(3-Phenylpropyl)piperidine, we must evaluate its performance against structurally similar amines when conjugated to a pharmacophore (e.g., a Naringenin core via an alkyl linker)[7].

Table 1: SAR of Naringenin-O-alkylamine Derivatives on ratAChE Inhibition [7]

Compound IDAmine FragmentLinker Length (Methylene,

)
ratAChE IC

(

M)
Efficacy Rationale
10e 4-(3-Phenylpropyl)piperidine 38.6Short linker restricts the phenylpropyl tail from optimal PAS alignment.
10u 4-(3-Phenylpropyl)piperidine 66.3Extended linker allows the bulky tail to achieve favorable

stacking.
10s Benzylpiperidine62.6Less steric hindrance allows tighter CAS binding, though potentially less PAS interaction.
10t 4-Phenylpiperidine65.9Lacks the flexibility of the propyl chain, reducing conformational adaptability.
10v 3,5-Dimethylpiperidine68.1Aliphatic substitution lacks the aromatic ring necessary for PAS

stacking.

Data Synthesis: While benzylpiperidine (the pharmacophore of Donepezil) shows a lower IC


 for pure AChE inhibition, the extended 4-(3-phenylpropyl) chain provides a larger hydrophobic surface area, which is often deliberately chosen by medicinal chemists to enhance BBB penetration and multi-target binding profiles[4][7].

Experimental Protocols & Workflows

Protocol A: Synthesis of MTDL Derivatives via N-Alkylation

This protocol details the conjugation of 4-(3-phenylpropyl)piperidine hydrochloride to an alkyl-halide functionalized core.

Causality & Self-Validation: We utilize Potassium Carbonate (K


CO

) to neutralize the hydrochloride salt of the piperidine and act as an acid scavenger during the nucleophilic substitution. Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant stabilizes the polar transition state of the S

2 reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the alkyl-halide intermediate in anhydrous DMF under an inert N

    
     atmosphere.
    
  • Base Addition: Add 2.5 eq of anhydrous K

    
    CO
    
    
    
    . Validation Check: The excess base ensures complete deprotonation of the hydrochloride salt.
  • Amine Addition: Slowly add 1.2 eq of 4-(3-Phenylpropyl)piperidine hydrochloride[2].

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • Monitoring (Quality Control): Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (10:1). The reaction is deemed complete when the alkyl-halide spot disappears.

  • Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification & Validation: Purify via silica gel column chromatography. Validate the structure using

    
    H NMR (400 MHz, CDCl
    
    
    
    ); look for the characteristic multiplet of the phenyl protons at
    
    
    7.13–7.28 ppm and the broad singlet of the piperidine amine proton[2].
Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

To evaluate the neuropharmacological efficacy of the synthesized derivatives, a robust biochemical assay is required[5].

Causality & Self-Validation: The Ellman's assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm[5]. Pre-incubation of the inhibitor with the enzyme is mandatory; omitting this step leads to false-negative results for slow-binding inhibitors. A negative control (buffer only) ensures that spontaneous hydrolysis of ATCI is <5% of the enzymatic rate, validating the assay's integrity.

Ellman_Assay Step1 1. Reagent Prep (AChE, DTNB, Buffer pH 8.0) Step2 2. Inhibitor Pre-incubation (15 min at 37°C) Step1->Step2 Step3 3. Substrate Addition (ATCI + DTNB) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (IC50 via Non-linear Regression) Step4->Step5

Step-by-step workflow for the in vitro Ellman's assay to determine AChE inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Formulation: Prepare solutions of AChE (0.02 U/mL), DTNB (1 mM), and ATCI (1 mM) in the phosphate buffer.

  • Inhibitor Dilution: Dissolve the 4-(3-phenylpropyl)piperidine derivative in DMSO, then dilute in buffer (Final DMSO concentration must be

    
     1% to prevent enzyme denaturation).
    
  • Pre-Incubation: In a 96-well microplate, mix 100

    
    L of buffer, 20 
    
    
    
    L of enzyme solution, and 20
    
    
    L of the inhibitor. Incubate at 37°C for exactly 15 minutes.
  • Initiation: Add 20

    
    L of DTNB and 20 
    
    
    
    L of ATCI to initiate the reaction.
  • Measurement: Immediately read the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Analysis: Calculate the reaction rate (slope of Absorbance vs. Time). Determine the IC

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    

Best Practices for Handling and Formulation

  • Storage: 4-(3-Phenylpropyl)piperidine hydrochloride should be stored tightly sealed at 0–8°C in a desiccated environment to prevent hygroscopic degradation[6].

  • Solubility Profiling: While the hydrochloride salt is water-soluble, for high-concentration stock solutions (>10 mM) intended for downstream organic synthesis, anhydrous DMSO or Methanol is recommended.

  • Safety: Handle under a fume hood. As a pharmacologically active piperidine derivative targeting the CNS, exposure can result in localized or systemic neuro-modulatory effects[1].

References

  • Yang, J., et al. "Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease". National Institutes of Health (PMC). URL:[Link]

  • Yang, J., et al. "Full article: Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease". Taylor & Francis. URL: [Link]

  • Google Patents. "WO1996041802A1 - Novel heteroaromatic piperazines for use as drugs".

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Application Workflows of 4-(3-Phenylpropyl)piperidine Hydrochloride

Executive Summary & Structural Causality 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) is a highly versatile organic building block characterized by a unique structural dichotomy. The molecule consists of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) is a highly versatile organic building block characterized by a unique structural dichotomy. The molecule consists of a six-membered saturated nitrogen-containing heterocycle (the piperidine ring) covalently linked to a lipophilic phenylpropyl side chain[1].

As a Senior Application Scientist, understanding the amphiphilic-like nature of this compound is critical for optimizing downstream workflows. The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to its free base form[1]. This specific solubility profile dictates its dual utility: it serves as a critical pharmacophore in the synthesis of neuroactive pharmaceutical ingredients[1], and as a highly reactive monomer precursor in the development of advanced materials, such as heteroatom-free poly(arylene alkylene) anion exchange membranes (AEMs)[2].

Physicochemical Profiling & Solubility Matrix

The solubility behavior of 4-(3-Phenylpropyl)piperidine hydrochloride is governed by competing thermodynamic interactions:

  • The Hydrophilic Core: The protonated secondary amine (

    
    ) and its chloride counterion (
    
    
    
    ) form robust ion-dipole interactions with polar protic solvents, driving high solubility in aqueous media.
  • The Lipophilic Tail: The phenylpropyl moiety introduces significant London dispersion forces. To solvate this hydrophobic tail during complex synthetic functionalizations, polar aprotic solvents are required.

The table below summarizes the solubility profile based on the physicochemical properties of the hydrochloride salt and its documented behavior in advanced synthetic workflows[3][4].

SolventSolubility Class (USP)Estimated Range (mg/mL)Mechanistic Rationale
Deionized Water Freely Soluble> 50Strong ion-dipole interactions via the protonated piperidine core and chloride counterion[1].
Dimethyl Sulfoxide (DMSO) Soluble10 - 30Effective solvation of the lipophilic phenylpropyl tail by a strong polar aprotic solvent[4].
Ethanol (EtOH) Soluble10 - 30Moderate hydrogen bonding capacity accommodating both the ionic core and organic tail[3].
Dichloromethane (DCM) Sparingly Soluble< 10Poor solvation of the HCl salt; however, DCM is the optimal solvent when the compound is converted to its free base form for Friedel-Crafts acylation[4].

Experimental Protocol: Self-Validating Thermodynamic Solubility Assay

Kinetic solubility methods (such as solvent-shift assays) often overestimate solubility due to the formation of metastable supersaturated solutions. To accurately determine the solubility limits of 4-(3-Phenylpropyl)piperidine hydrochloride for formulation or reaction scale-up, a rigorous thermodynamic shake-flask method coupled with HPLC-UV quantification must be employed.

Step-by-Step Methodology:
  • Solid Dispensing & Saturation: Weigh precisely 10.0 mg of5[5] into a 2.0 mL borosilicate glass HPLC vial. Add 1.0 mL of the target solvent (e.g., Deionized Water or DMSO).

    • Causality: Excess solid must be visibly present to guarantee saturation. If the solid completely dissolves, additional compound must be added until a stable suspension is maintained.

  • Thermal Equilibration: Seal the vial and incubate in a thermomixer at 25.0 ± 0.1 °C with continuous agitation at 800 RPM for 24 hours.

    • Causality: A 24-hour equilibration period is the industry standard required to overcome the activation energy barrier of dissolution, ensuring true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C.

    • Causality: High-speed centrifugation completely pellets undissolved micro-particulates. This prevents solid particles from being injected into the HPLC, which would otherwise dissolve in the mobile phase and cause false-positive concentration spikes.

  • Supernatant Extraction & Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute 1:10 in the HPLC mobile phase.

    • Self-Validation Step: Perform a secondary serial dilution (1:100) to ensure the detector response falls strictly within the linear dynamic range of your established calibration curve.

  • HPLC-UV Quantification: Analyze the diluted samples via RP-HPLC (C18 column) at 210 nm. Calculate the exact thermodynamic solubility against a multi-point standard curve prepared from a certified reference material.

G N1 Compound Weighing (CAS 76000-08-3) N2 Solvent Addition (Water, DMSO, EtOH) N1->N2 N3 Incubation & Agitation (24h at 25°C) N2->N3 N4 Phase Separation (10,000g Centrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 N6 Data Processing (Solubility Determination) N5->N6

Thermodynamic solubility determination workflow for piperidine derivatives.

Formulation & Downstream Applications: Anion Exchange Membranes (AEMs)

Beyond its role as a pharmaceutical intermediate, the unique solubility and reactivity profile of 4-(3-phenylpropyl)piperidine makes it an ideal precursor for synthesizing durable, high-performing 2[2] used in alkaline water electrolyzers and fuel cells.

Solubility-Driven Synthetic Strategy

To synthesize trifluorobenzophenone monomers, the compound must first be converted to its free base form. Because the free base is highly lipophilic, the subsequent Friedel-Crafts acylation is optimally conducted in dichloromethane (DCM)[4].

  • Mechanistic Causality (TFAA Pretreatment): The bare piperidine group strongly interacts with trifluoroacetic anhydride (TFAA), which can stall the Friedel-Crafts reaction at <50% conversion. To circumvent this, the protocol requires pretreating the starting material with TFAA to deliberately deactivate the piperidine group prior to the main acylation step[4].

  • Solubility Shift Post-Polymerization: Following polyhydroxyalkylation with p-terphenyl and subsequent N-methylation, the resulting dimethyl piperidinium (DMP) functionalized polymer exhibits a drastic shift in solubility. The quaternized polymer demonstrates limited solubility in DMSO. Therefore, the final mechanically robust AEMs must be cast from N-Methyl-2-pyrrolidone (NMP), which provides superior solvation for the rigid polymer backbone[4].

G N1 4-(3-Phenylpropyl)piperidine (Free Base in DCM) N2 TFAA Pretreatment (Piperidine Deactivation) N1->N2 0°C N3 Friedel-Crafts Acylation (Monomer Synthesis) N2->N3 TFAA Addition N4 Polyhydroxyalkylation (Polymerization) N3->N4 p-Terphenyl N5 N-Methylation (Quaternization) N4->N5 Methylation N6 AEM Casting (Soluble in NMP) N5->N6 NMP Solvent

Synthetic pathway for Anion Exchange Membranes (AEMs) via Friedel-Crafts acylation.

References

  • Title: CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride… Source: CymitQuimica URL: 1[1]

  • Title: 4-(3-phenylpropyl)piperidine hydrochloride (1:1) Source: ChemNet URL: 5[5]

  • Title: MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride Source: Capot Chemical URL: 3[3]

  • Title: Hydroxide Conducting Membranes with Quaternary Ammonium Cations Tethered to Poly(arylene alkylene)s via Flexible Phenylpropyl Spacers Source: Chemistry of Materials - ACS Publications URL: 2[2]

  • Title: Hydroxide Conducting Membranes with Quaternary Ammonium Cations Tethered to Poly(arylene alkylene)s via Flexible Phenylpropyl Spacers (Synthesis Protocols) Source: Chemistry of Materials - ACS Publications URL: 4[4]

Sources

Exploratory

Therapeutic Applications and Pharmacological Potential of 4-(3-Phenylpropyl)piperidine Hydrochloride: A Technical Guide for Drug Development

Executive Summary & Structural Rationale In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets—is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets—is a cornerstone of rational drug design. 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) has emerged as a highly versatile intermediate and active pharmacophore in the development of central nervous system (CNS) therapeutics[1],[2].

As an application scientist, I emphasize the physicochemical causality behind selecting this specific compound form:

  • The Piperidine Ring: This six-membered saturated nitrogen heterocycle provides essential basicity. It acts as a hydrogen bond acceptor/donor depending on the physiological pH, allowing it to anchor securely within the acidic pockets of various neuro-receptors[1].

  • The Phenylpropyl Side Chain: The flexible three-carbon linker terminating in a phenyl ring provides critical spatial freedom. This allows the aromatic ring to engage in ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     stacking and 
    
    
    
    interactions with hydrophobic residues (such as Tryptophan and Tyrosine) deep within target enzyme cavities.
  • The Hydrochloride Salt Form: Formulating this compound as a hydrochloride salt (1:1) drastically improves its aqueous solubility compared to its free base[1]. In preclinical assays and formulation development, this ensures consistent bioavailability, prevents precipitation in aqueous buffers, and stabilizes the compound against oxidative degradation[1].

Core Therapeutic Applications

Alzheimer’s Disease: Multi-Target-Directed Ligands (MTDLs)

Alzheimer's disease (AD) pathogenesis is characterized by cholinergic depletion and the neurotoxic aggregation of amyloid-beta (A


) peptides. Monotherapies often fail because they only address one facet of this complex network.

4-(3-Phenylpropyl)piperidine is heavily utilized in synthesizing Multi-Target-Directed Ligands (MTDLs) , specifically 3[3].

  • Mechanistic Causality: Acetylcholinesterase (AChE) possesses two binding sites: the Catalytic Active Site (CAS) at the bottom of a deep gorge, and the Peripheral Anionic Site (PAS) near the entrance. The 4-(3-phenylpropyl)piperidine moiety is engineered to penetrate the gorge and bind to the CAS (via interactions with Trp86 and Tyr337), inhibiting acetylcholine breakdown[3]. Simultaneously, the attached naringenin core binds to the PAS, which physically blocks AChE from acting as a chaperone for Angcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     aggregation.
    

Mechanism AChE Acetylcholinesterase (AChE) PAS Peripheral Anionic Site (PAS) AChE->PAS CAS Catalytic Active Site (CAS) AChE->CAS Ligand Naringenin-O-Alkylamine Derivative Piperidine 4-(3-Phenylpropyl)piperidine Moiety Ligand->Piperidine Flavanone Naringenin Core Ligand->Flavanone Piperidine->CAS Pi-Pi / Hydrophobic (Trp86, Tyr337) Flavanone->PAS Blocks Aβ Aggregation

Caption: Dual-site binding mechanism of 4-(3-Phenylpropyl)piperidine-derived MTDLs in AChE inhibition.

Serotonergic (5-HT) Receptor Modulation

Serotonin (5-HT) regulates mood, cognition, and locomotion. Compounds incorporating the 4-(3-phenylpropyl)piperidine/piperazine scaffold act as potent and selective antagonists for


 receptors[4].
  • Mechanistic Causality:

    
     receptors function primarily as autoreceptors on presynaptic nerve terminals, where their activation inhibits the further release of serotonin. By utilizing 4-(3-phenylpropyl)piperidine derivatives to antagonize these autoreceptors, researchers can artificially disinhibit the terminal, leading to a sustained release of serotonin[4]. This mechanism is highly sought after for developing next-generation antidepressants and anxiolytics[2],[4].
    
Sigma Receptor Ligands

Beyond cholinergic and serotonergic systems, structural modifications of this piperidine derivative yield novel sigma (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) receptor ligands. Sigma receptors are implicated in cellular stress responses and neuroprotection. Ligands based on this scaffold are currently being investigated for their potential to mitigate central nervous system disorders by stabilizing endoplasmic reticulum stress and modulating calcium signaling[5].

Quantitative Data Presentation

To optimize the linker length and amine fragment in MTDL development, structure-activity relationship (SAR) studies are critical. The table below summarizes the in vitro Acetylcholinesterase (rat AChE) inhibitory potency of various secondary amine derivatives when coupled with a 6-carbon methylene linker.

Table 1: AChE Inhibitory Potency of Synthesized Amine Derivatives

Amine Fragment Incorporatedrat AChE IC

(

M)
Relative Potency Rank
N-ethylbenzylamine1.71 (Highest)
Benzylpiperidine2.62
1,2,3,4-tetrahydroisoquinoline4.23
4-phenylpiperidine5.94
4-(3-phenylpropyl)piperidine 6.3 5
3,5-dimethylpiperidine8.16 (Lowest)

Data synthesized from 6[6]. While 4-(3-phenylpropyl)piperidine shows a moderate IC


 of 6.3 

M, its extended hydrophobic tail provides superior A

anti-aggregation properties compared to shorter fragments.

Experimental Methodologies & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Naringenin-O-[4-(3-Phenylpropyl)piperidine] Derivatives

This protocol describes the nucleophilic substitution required to attach the piperidine scaffold to a flavonoid core[3].

Reagents: Bromoalkoxy-naringenin intermediate, 4-(3-Phenylpropyl)piperidine hydrochloride, Potassium Carbonate (


), Acetonitrile (

).
  • Free-Basing the Amine: Because 4-(3-Phenylpropyl)piperidine is supplied as a hydrochloride salt, it must be neutralized. Suspend 1.0 eq of the salt in ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     and add 3.5 eq of anhydrous 
    
    
    
    . Causality:
    
    
    is a mild base that liberates the free amine for nucleophilic attack without degrading the base-sensitive naringenin core.
  • Coupling Reaction: Add 1.0 eq of the bromoalkoxy-naringenin intermediate to the suspension.

  • Thermal Activation: Reflux the mixture at 65°C for 8–12 hours under an inert Nitrogen atmosphere. Causality: The elevated temperature overcomes the activation energy barrier of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     displacement of the bromide ion by the piperidine nitrogen.
    
  • Self-Validation Check (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting bromo-intermediate completely disappears.

  • Purification: Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Self-Validation Check (Post-Process): Confirm structural integrity via ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     NMR. The successful integration of the 4-(3-phenylpropyl)piperidine moiety is validated by the appearance of multiplet signals for the phenyl ring at 
    
    
    
    7.13–7.23 ppm.

Workflow Step1 Naringenin + Dibromoalkane (K2CO3, CH3CN, 65°C) Step2 Intermediate: Bromoalkoxy-naringenin Step1->Step2 Alkylation Step3 Add 4-(3-Phenylpropyl)piperidine (K2CO3, CH3CN, 65°C) Step2->Step3 Nucleophilic Substitution Step4 Target MTDL Compound (Purification & NMR) Step3->Step4 Amine Coupling

Caption: Step-by-step synthetic workflow for integrating 4-(3-Phenylpropyl)piperidine into MTDLs.

Protocol 2: In Vitro AChE Inhibitory Activity Assay (Modified Ellman's Method)

This assay quantifies the efficacy of the synthesized compounds.

  • Preparation: In a 96-well microplate, combine 0.1 M phosphate buffer (pH 8.0), the synthesized piperidine derivative (at varying concentrations), and AChE enzyme solution.

  • Incubation: Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's CAS/PAS sites before the substrate is introduced.

  • Reaction Initiation: Add acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes. Causality: AChE hydrolyzes acetylthiocholine into thiocholine. Thiocholine reacts with DTNB to produce the 5-thio-2-nitrobenzoate anion, which is yellow. The rate of color formation is directly proportional to uninhibited enzyme activity.

  • Self-Validation Check: Always include a Blank (buffer + DTNB + substrate, no enzyme) to account for non-enzymatic spontaneous hydrolysis, and a Positive Control (e.g., Donepezil) to validate the assay's dynamic range.

References

  • CymitQuimica.CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride.
  • Chem-Impex.4-(3-Phenylpropyl)piperidine - Applications and Properties.
  • National Institutes of Health (PMC).Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • Taylor & Francis.Development of naringenin-O-alkylamine derivatives (Full Article & Data Tables).
  • Google Patents.WO1996041802A1 - Novel heteroaromatic piperazines for use as drugs.

Sources

Foundational

An In-depth Technical Guide to 4-(3-Phenylpropyl)piperidine Hydrochloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)piperidine hydrochloride, a key heterocyclic amine that has carved a si...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)piperidine hydrochloride, a key heterocyclic amine that has carved a significant niche in the landscape of medicinal chemistry and neuroscience research. From its foundational synthesis to its role as a versatile scaffold in the development of central nervous system (CNS) active agents, this document elucidates the critical aspects of its history, chemical properties, synthesis, and pharmacological significance. This guide is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical insights into the utility of this compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with a multitude of biological targets, particularly within the central nervous system.[2] The 4-substituted piperidine motif, in particular, has been extensively explored, leading to the development of numerous successful drugs. 4-(3-Phenylpropyl)piperidine hydrochloride emerges from this rich history as a valuable building block, offering a unique combination of a lipophilic phenylpropyl side chain and a polar piperidine core, a feature that has proven advantageous for CNS penetration and receptor interactions.[3][4]

Physicochemical Properties and Characterization

4-(3-Phenylpropyl)piperidine hydrochloride is the salt form of the free base, 4-(3-phenylpropyl)piperidine. The hydrochloride salt is generally preferred in research and pharmaceutical development due to its increased stability and solubility in aqueous media.[5]

PropertyValueSource
Molecular Formula C₁₄H₂₂ClN[6]
Molecular Weight 239.78 g/mol [6]
Appearance Off-white to pale yellow solid[7]
Melting Point Not widely reported
Solubility Soluble in water and methanol[5]
CAS Number 76000-08-3[7]

Analytical Characterization:

Standard spectroscopic techniques are employed to confirm the identity and purity of 4-(3-Phenylpropyl)piperidine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the protons of the piperidine ring.

    • ¹³C NMR spectroscopy will reveal distinct peaks for each unique carbon atom in the molecule.[6]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the parent compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[5][6]

Historical Perspective and Discovery

The development of 4-substituted piperidines as therapeutic agents has a long history, with early research focusing on their potential as analgesics and CNS stimulants. While the specific discovery of 4-(3-Phenylpropyl)piperidine hydrochloride is not prominently documented in seminal publications, its emergence can be understood within the broader context of structure-activity relationship (SAR) studies on 4-arylpiperidines and related compounds throughout the mid-20th century.

The general synthetic strategy for creating 4-alkyl and 4-arylalkyl piperidines often involves the catalytic hydrogenation of the corresponding substituted pyridine precursor. This fundamental transformation has been a cornerstone of heterocyclic chemistry for decades, enabling the systematic exploration of how modifications to the substituent at the 4-position influence pharmacological activity. The synthesis of derivatives with varying alkyl chain lengths, such as the propyl group in the title compound, was a logical progression in the quest to optimize properties like receptor affinity, selectivity, and pharmacokinetic profiles.

Synthesis of 4-(3-Phenylpropyl)piperidine Hydrochloride

The synthesis of 4-(3-Phenylpropyl)piperidine hydrochloride is a multi-step process that begins with the preparation of its aromatic precursor, 4-(3-phenylpropyl)pyridine, followed by the reduction of the pyridine ring to a piperidine, and finally, the formation of the hydrochloride salt.

Synthesis of the Precursor: 4-(3-Phenylpropyl)pyridine

A common method for the synthesis of 4-(3-phenylpropyl)pyridine involves the reaction of 4-picoline with a suitable phenylpropylating agent or a multi-step sequence involving Grignard reagents or other organometallic species. A documented, albeit low-yielding, approach involves the reaction of sodamide with an excess of 4-(3-phenylpropyl)pyridine itself in xylene, which, while not a primary synthesis of the starting material, provides insight into its reactivity.[8][9] A more practical laboratory synthesis would likely involve the coupling of a 4-pyridyl derivative with a phenylpropyl halide or a related electrophile.

Catalytic Hydrogenation to 4-(3-Phenylpropyl)piperidine

The key transformation in the synthesis is the catalytic hydrogenation of the pyridine ring of 4-(3-phenylpropyl)pyridine. This reduction is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this purpose.[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a detailed, step-by-step methodology for the catalytic hydrogenation of 4-(3-phenylpropyl)pyridine.

Materials:

  • 4-(3-Phenylpropyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite® or other filtration aid

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-(3-phenylpropyl)pyridine (1.0 g, 1.0 eq) in glacial acetic acid (10 mL).

  • Catalyst Addition: Under an inert atmosphere, carefully add PtO₂ (5 mol%) to the solution.

  • Hydrogenation:

    • Seal the reactor and purge the system with an inert gas to remove any air.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.

    • Commence vigorous stirring and maintain the reaction at room temperature for 6-10 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

  • Work-up:

    • Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out completely in the air and quench it with water after filtration.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-(3-phenylpropyl)piperidine as an oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of the Hydrochloride Salt

The final step is the conversion of the purified 4-(3-phenylpropyl)piperidine free base to its hydrochloride salt.

Experimental Protocol: Salt Formation

Materials:

  • Purified 4-(3-phenylpropyl)piperidine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

  • Dissolve the purified 4-(3-phenylpropyl)piperidine in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

  • A white precipitate of 4-(3-Phenylpropyl)piperidine hydrochloride will form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Workflow Diagram:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_hydrogenation Catalytic Hydrogenation cluster_salt Salt Formation 4-Picoline 4-Picoline Phenylpropylation Phenylpropylation 4-Picoline->Phenylpropylation 4-(3-Phenylpropyl)pyridine 4-(3-Phenylpropyl)pyridine Phenylpropylation->4-(3-Phenylpropyl)pyridine Hydrogenation Hydrogenation 4-(3-Phenylpropyl)pyridine->Hydrogenation H₂, PtO₂, Acetic Acid 4-(3-Phenylpropyl)piperidine (Free Base) 4-(3-Phenylpropyl)piperidine (Free Base) Hydrogenation->4-(3-Phenylpropyl)piperidine (Free Base) Salt_Formation Salt_Formation 4-(3-Phenylpropyl)piperidine (Free Base)->Salt_Formation HCl in Ether 4-(3-Phenylpropyl)piperidine HCl 4-(3-Phenylpropyl)piperidine HCl Salt_Formation->4-(3-Phenylpropyl)piperidine HCl

Caption: Synthetic workflow for 4-(3-Phenylpropyl)piperidine hydrochloride.

Pharmacological Significance and Mechanism of Action

4-(3-Phenylpropyl)piperidine hydrochloride and its derivatives are primarily investigated for their activity within the central nervous system. The piperidine scaffold is a common feature in a wide range of CNS-active drugs, including analgesics, antipsychotics, and antidepressants.[2]

While specific pharmacological data for the parent compound, 4-(3-Phenylpropyl)piperidine hydrochloride, is not extensively published, its structural similarity to known neuroactive compounds suggests potential interactions with various neurotransmitter systems.[3][4] The phenylpropyl substituent can engage in hydrophobic and van der Waals interactions with receptor pockets, while the protonated piperidine nitrogen can form crucial ionic bonds.

Derivatives of 4-(3-phenylpropyl)piperidine have been synthesized and evaluated for various biological activities, including antileukemic properties.[10][11] These studies highlight the potential of this scaffold as a starting point for the development of novel therapeutic agents.

The likely mechanism of action for derivatives of this compound would depend on further modifications to the piperidine nitrogen and the phenyl ring. For instance, N-alkylation or N-arylation can significantly alter the receptor binding profile, potentially leading to compounds with affinity for dopamine, serotonin, or opioid receptors.

Potential Signaling Pathways:

The interaction of 4-substituted piperidine derivatives with CNS receptors can modulate various signaling pathways. For example, if a derivative were to act as a dopamine D2 receptor antagonist, it would likely interfere with G-protein coupled receptor (GPCR) signaling, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

SignalingPathway cluster_receptor Receptor Interaction cluster_intracellular Intracellular Signaling Piperidine_Derivative 4-Substituted Piperidine Derivative GPCR G-Protein Coupled Receptor (e.g., D2) Piperidine_Derivative->GPCR Antagonism G_Protein Gαi/o GPCR->G_Protein Inhibition of GDP-GTP exchange Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Hypothetical signaling pathway for a 4-substituted piperidine derivative acting as a GPCR antagonist.

Applications in Research and Drug Development

4-(3-Phenylpropyl)piperidine hydrochloride serves as a valuable starting material and molecular scaffold in several areas of research and development:

  • Lead Optimization: Its structure can be systematically modified to explore structure-activity relationships and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

  • Fragment-Based Drug Design: The 4-(3-phenylpropyl)piperidine core can be considered a fragment that can be elaborated upon to design novel ligands for specific biological targets.

  • Tool Compound: In neuroscience research, derivatives of this compound can be used as pharmacological tools to probe the function of specific receptors and neurotransmitter systems.[3][4]

Conclusion

4-(3-Phenylpropyl)piperidine hydrochloride represents a classic example of a privileged scaffold in medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with its favorable physicochemical properties, makes it an attractive starting point for the development of novel CNS-active agents. While the historical details of its initial discovery may be diffuse, its continued relevance is a testament to the enduring importance of the 4-substituted piperidine motif in the pursuit of new therapies for neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, aiming to equip researchers with the foundational knowledge necessary to leverage this versatile compound in their scientific endeavors.

References

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Methods and Protocols for 4-(3-Phenylpropyl)piperidine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and CNS Drug Development Professionals. Executive Summary & Physicochemical Profiling 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CNS Drug Development Professionals.

Executive Summary & Physicochemical Profiling

4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) is a highly versatile building block extensively utilized in the synthesis of central nervous system (CNS) therapeutics, including analgesics and antidepressants .

From an analytical perspective, this molecule presents a classic dichotomy: the phenylpropyl tail provides a robust UV chromophore and lipophilicity, while the secondary amine of the piperidine ring is highly basic (pKa ~10). This basicity is notorious for causing severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC) due to secondary ionic interactions with residual silanols on silica-based stationary phases .

This application note provides field-proven, self-validating protocols to overcome these challenges, ensuring rigorous structural elucidation, purity determination, and stoichiometric validation of the hydrochloride salt.

Quantitative Data: Physicochemical Properties
PropertyValueAnalytical Implication
Chemical Formula

(Salt) /

(Base)
Requires orthogonal methods for base and counter-ion.
Molecular Weight 239.78 g/mol (Salt) / 203.33 g/mol (Base)Target

204.17 for

in LC-MS/MS.
UV Absorbance Maxima at ~214 nm and ~254 nmEnables direct UV detection without derivatization.
Solubility Soluble in Water, Methanol, DMSOIdeal for aqueous/organic mobile phase gradients.

Analytical Strategy & Structural Logic

The analytical pipeline for basic amine salts requires a multi-faceted approach. The following diagrams illustrate the structural-functional logic of the molecule and the corresponding analytical workflow required for batch release.

StructureLogic Molecule 4-(3-Phenylpropyl)piperidine HCl Moiety1 Phenylpropyl Group Molecule->Moiety1 Moiety2 Piperidine Ring Molecule->Moiety2 Moiety3 Hydrochloride Salt Molecule->Moiety3 Func1 UV Chromophore (214/254 nm) Lipophilicity for BBB Penetration Moiety1->Func1 Func2 Basic Nitrogen (pKa ~10) Receptor Binding (CNS) Moiety2->Func2 Func3 Aqueous Solubility 1:1 Stoichiometry Moiety3->Func3

Caption: Structural moieties of 4-(3-Phenylpropyl)piperidine mapping to their analytical and pharmacological functions.

AnalyticalWorkflow Start 4-(3-Phenylpropyl)piperidine HCl (Raw Material) HPLC HPLC-UV (Purity & Assay) Start->HPLC LCMS LC-MS/MS (Impurity Profiling) Start->LCMS IC Ion Chromatography (Chloride Quantification) Start->IC NMR NMR & FTIR (Structural Elucidation) Start->NMR Release Certificate of Analysis (Batch Release) HPLC->Release >99.0% Purity LCMS->Release Mass Confirmation IC->Release 1:1 Stoichiometry NMR->Release Structure Verified

Caption: Comprehensive analytical workflow for the characterization and batch release of the compound.

Protocol 1: HPLC-UV Method for Purity and Assay

The Causality of the Method

To analyze basic piperidine derivatives, standard reversed-phase methods often fail, resulting in asymmetric, tailing peaks. This occurs because the basic nitrogen interacts with ionized silanol groups (


) on the silica surface.

To mitigate this, our protocol utilizes a low-pH mobile phase modified with Trifluoroacetic acid (TFA) . At pH ~2.0, two critical mechanisms occur:

  • The residual silanols are fully protonated (

    
    ), neutralizing their negative charge.
    
  • The piperidine nitrogen is fully protonated, and the trifluoroacetate anion acts as a volatile ion-pairing agent, shielding the basic center and ensuring sharp, symmetrical peaks .

Step-by-Step Methodology
  • Column Selection: Use a base-deactivated or end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) designed to withstand low pH and minimize silanol activity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (v/v).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (v/v).

  • Sample Preparation: Dissolve 10 mg of 4-(3-Phenylpropyl)piperidine HCl in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 214 nm (primary for piperidine/aliphatic absorbance) and 254 nm (phenyl ring confirmation).

Quantitative Data: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold
12.01090Linear gradient
15.01090Column wash
15.19010Re-equilibration
20.09010End

Self-Validating System Suitability Criteria:

  • Tailing Factor (Tf): Must be

    
     for the main peak.
    
  • Theoretical Plates (N): Must be

    
    .
    
  • %RSD of Peak Area:

    
     (based on 5 replicate injections).
    

Protocol 2: LC-MS/MS for Impurity Profiling

The Causality of the Method

While UV detection quantifies the main compound, LC-MS/MS is required to identify co-eluting trace impurities or degradation products. Because 4-(3-Phenylpropyl)piperidine contains a secondary amine, it is exceptionally responsive to Positive Electrospray Ionization (ESI+) . The acidic mobile phase from the HPLC method perfectly primes the molecule for ionization, yielding a dominant


 precursor ion at 

204.17.
Step-by-Step Methodology
  • Instrument Setup: Interface the HPLC system with a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Fragmentation (Collision Induced Dissociation - CID):

    • Isolate the precursor ion

      
       204.17 in Q1.
      
    • Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

    • Expected Diagnostic Product Ions:

      • 
         91.05 (Tropylium ion, confirming the phenyl moiety).
        
      • 
         84.08 (Piperidinium fragment).
        
  • Data Interpretation: Map any unknown peaks in the Total Ion Chromatogram (TIC) by comparing their fragmentation patterns against the parent drug's signature fragments.

Protocol 3: Counter-Ion Validation (Chloride Assay)

The Causality of the Method

A critical, yet often overlooked, aspect of analyzing pharmaceutical salts is verifying the stoichiometry of the counter-ion. A sub-stoichiometric salt can lead to poor solubility and erratic bioavailability. Ion Chromatography (IC) with suppressed conductivity detection provides a highly specific, self-validating method to quantify the chloride content and ensure a 1:1 molar ratio (Theoretical Chloride content: ~14.79% w/w).

Step-by-Step Methodology
  • System: Ion Chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac AS11-HC) and a conductivity detector with a chemical suppressor.

  • Eluent: 30 mM Potassium Hydroxide (KOH) generated electrolytically, running isocratically at 1.5 mL/min.

  • Sample Preparation: Weigh accurately ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and make up to volume with ultra-pure water (18.2 MΩ·cm). Note: The basic piperidine will remain in solution at neutral pH due to the low concentration, but ensure complete dissolution.

  • Calibration: Prepare standard solutions of Sodium Chloride (NaCl) yielding chloride concentrations of 10, 20, 30, 40, and 50 ppm.

  • Analysis: Inject 25 µL of standards and samples. The chloride peak typically elutes between 4-6 minutes. Calculate the % w/w of chloride in the sample and compare it against the theoretical value to confirm the 1:1 stoichiometry.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 87678, 4-(3-Phenylpropyl)piperidine." PubChem, 2025. URL:[Link]

  • McCalley, D. V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." ResearchGate, 2010. URL:[Link]

  • Kostić, N., et al. "Effects of Eluent pH and Different Types of Acidic Modifiers on the Retention and Electrospray Ionization Efficiency of Basic Analytes." CORE / University of Belgrade, 2015. URL:[Link]

Application

Application Notes and Protocols for 4-(3-Phenylpropyl)piperidine hydrochloride in CNS Drug Discovery

Introduction: The Strategic Value of the 4-(3-Phenylpropyl)piperidine Scaffold in CNS Drug Discovery The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-(3-Phenylpropyl)piperidine Scaffold in CNS Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for precise interactions with a multitude of CNS receptors and transporters.[3][4] Within this class, 4-(3-Phenylpropyl)piperidine hydrochloride emerges as a strategic starting point for discovery campaigns. This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including potential analgesics and antidepressants.[5][6]

While extensive biological data on 4-(3-Phenylpropyl)piperidine hydrochloride itself is not abundant in public literature, structure-activity relationship (SAR) studies of its derivatives provide a compelling rationale for its exploration. The evidence points towards a fascinating duality in its potential applications, heavily influenced by the substitution at the piperidine nitrogen. N-alkylation can yield potent and selective ligands for the dopamine transporter (DAT) , a key target in conditions like ADHD and substance use disorders.[7] Conversely, other modifications have produced high-affinity agonists for the sigma-1 (σ1) receptor , a unique intracellular chaperone protein implicated in neuroprotection, mood regulation, and cognitive function. This application note provides a comprehensive guide for researchers to unlock the potential of this versatile scaffold, detailing its properties and providing robust protocols for its characterization against these two high-value CNS targets. The favorable pharmacological properties of this scaffold, including its potential to cross the blood-brain barrier, further enhance its relevance in medicinal chemistry.[5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(3-Phenylpropyl)piperidine hydrochloride is critical for its effective use in experimental settings.

PropertyValue/InformationSource(s)
CAS Number 76000-08-3[7]
Molecular Formula C₁₄H₂₂ClN[7]
Molecular Weight 239.78 g/mol [7]
Appearance Solid[5]
Solubility As a hydrochloride salt, it is expected to have enhanced water solubility compared to its free base form.[7][7]
Stability The compound is stable under recommended storage conditions.[8] It is advisable to avoid moisture.[8][8]
Storage Store at 0-8°C in a well-sealed container.[5]

Note: The toxicological properties of 4-(3-Phenylpropyl)piperidine hydrochloride have not been thoroughly investigated.[8] Standard laboratory safety precautions, including the use of personal protective equipment, are essential.

Experimental Workflows: A Dual-Target Screening Approach

The following sections provide detailed protocols to investigate the potential of 4-(3-Phenylpropyl)piperidine hydrochloride as a modulator of the sigma-1 receptor and the dopamine transporter.

Workflow 1: In Vitro Characterization of Sigma-1 Receptor Interaction

The sigma-1 receptor is a promising target for a range of neurological and psychiatric disorders. A piperazine analog of our core scaffold, SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride), is a known potent and selective sigma-1 receptor agonist, highlighting the potential of the 4-(3-phenylpropyl) moiety for sigma-1 receptor binding.

A. Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of 4-(3-Phenylpropyl)piperidine hydrochloride for the sigma-1 receptor through competitive displacement of a known radioligand.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has high affinity and selectivity for the sigma-1 receptor, such as [³H]-(+)-pentazocine.

Materials:

  • Test Compound: 4-(3-Phenylpropyl)piperidine hydrochloride

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine

  • Membrane Preparation: Guinea pig brain membranes (a rich source of sigma-1 receptors)

  • Assay Buffer: Tris-HCl buffer

  • Scintillation Cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane homogenate

    • [³H]-(+)-pentazocine at a concentration near its Kd.

    • Increasing concentrations of 4-(3-Phenylpropyl)piperidine hydrochloride.

    • For non-specific binding wells, add a high concentration of haloperidol.

  • Incubation: Incubate the plates at 37°C for 90-120 minutes.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Cell Plating Cell Plating Pre-incubation with Compound Pre-incubation with Compound Cell Plating->Pre-incubation with Compound Add [3H]Dopamine Add [3H]Dopamine Pre-incubation with Compound->Add [3H]Dopamine Incubate Incubate Add [3H]Dopamine->Incubate Stop & Wash Stop & Wash Incubate->Stop & Wash Cell Lysis Cell Lysis Stop & Wash->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Calculate IC50 Calculate IC50 Scintillation Counting->Calculate IC50

Caption: Dopamine Transporter Uptake Assay Workflow.

Workflow 3: Preliminary In Vivo CNS Activity Assessment

Should in vitro screening reveal significant activity at either the sigma-1 receptor or DAT, preliminary in vivo studies can provide initial insights into the compound's CNS effects and tolerability.

A. Rodent Models of Depression and Anxiety

Given the roles of both sigma-1 and DAT in mood regulation, assessing the effects of 4-(3-Phenylpropyl)piperidine hydrochloride in models of depression and anxiety is a logical next step.

1. Forced Swim Test (FST) - Model of Behavioral Despair

Principle: This test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant drugs.

Protocol:

  • Acclimation: Acclimate rodents to the testing room for at least one hour.

  • Pre-test Session: Place each animal in a cylinder of water for 15 minutes.

  • Drug Administration: Administer 4-(3-Phenylpropyl)piperidine hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses and time points before the test session.

  • Test Session (24 hours after pre-test): Place the animals back in the water for 5 minutes and record the duration of immobility.

  • Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups. A significant reduction in immobility is indicative of antidepressant-like activity.

2. Elevated Plus Maze (EPM) - Model of Anxiety

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

Protocol:

  • Acclimation: Acclimate the animals to the testing room.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing: Place the animal in the center of the elevated plus maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Recording: Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries suggests anxiolytic-like effects.

dot

cluster_0 Depression Model cluster_1 Anxiety Model Forced Swim Test Forced Swim Test Measure Immobility Measure Immobility Forced Swim Test->Measure Immobility Elevated Plus Maze Elevated Plus Maze Measure Open Arm Time Measure Open Arm Time Elevated Plus Maze->Measure Open Arm Time Compound Administration Compound Administration Compound Administration->Forced Swim Test Compound Administration->Elevated Plus Maze

Caption: In Vivo Behavioral Screening Funnel.

Conclusion and Future Directions

4-(3-Phenylpropyl)piperidine hydrochloride represents a promising and versatile scaffold for CNS drug discovery. Its structural relationship to potent sigma-1 receptor agonists and dopamine transporter inhibitors provides a strong rationale for its investigation as a modulator of these key targets. The protocols outlined in this application note offer a clear and robust pathway for researchers to characterize the in vitro and in vivo pharmacological profile of this compound and its future derivatives. Further exploration, including lead optimization to enhance potency and selectivity, and assessment of blood-brain barrier permeability, will be critical in advancing compounds derived from this valuable scaffold towards clinical development.

References

  • Capot Chemical. (2026, March 1). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride.
  • CymitQuimica. (n.d.). CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride….
  • ChemNet. (n.d.). 4-(3-phenylpropyl)piperidine hydrochloride (1:1).
  • Chem-Impex. (n.d.). 4-(3-Phenylpropyl)piperidine.
  • PubMed. (n.d.). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Sigma Receptors.
  • PubMed. (n.d.). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF. Retrieved from [Link]

  • Benchchem. (n.d.). 4-Phenylpiperidine Hydrochloride: A Technical Guide to Solubility and Stability.
  • PubChem. (n.d.). 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678. Retrieved from [Link]

  • Benchchem. (n.d.). Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.
  • ResearchGate. (n.d.). (PDF) The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl). Retrieved from [Link]

  • XiXisys. (n.d.). SDS/MSDS - CAS:136534-48-0 - supplier / synthesis - C20H25NOClH*.
  • ResearchGate. (2020, July 24). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Retrieved from [Link]

  • PubMed. (n.d.). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Retrieved from [Link]

  • Northwestern Medical Journal. (2025, April 30). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from Northwestern Medical Journal website.
  • R Discovery. (1991, December 1). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.
  • NCBI. (2012, August 16). iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine.
  • . (2024, November 10). A focus on piperidine and piperazine scaffolds. Retrieved from website.

  • MilliporeSigma. (n.d.). 4-Phenylpiperidine 97 771-99-3.
  • PubMed. (1989, February 28). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models.
  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from Asian Journal of Pharmaceutical Research website.
  • ResearchGate. (2025, August 10). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. Retrieved from [Link]

  • PubMed. (2013, December 15). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Retrieved from [Link]

  • ACS Publications. (2001, December 21). Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Benchchem. (n.d.). biological activity of N-methylpiperidine derivatives.
  • ResearchGate. (n.d.). (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

  • PubMed. (2016, June 15). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Retrieved from [Link]

  • PMC. (2012, September 18). Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke. Retrieved from [Link]

  • PMC. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Retrieved from [Link]

  • PMC. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Retrieved from [Link]

  • MDPI. (2024, April 23). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Retrieved from [Link]

  • Emulate. (n.d.). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities..... Retrieved from [Link]

Sources

Method

Application Note: Advanced Handling, Storage, and Solution Preparation of 4-(3-Phenylpropyl)piperidine Hydrochloride

Introduction 4-(3-Phenylpropyl)piperidine hydrochloride is a highly versatile organic building block characterized by a piperidine ring linked to a phenylpropyl side chain[1]. In medicinal chemistry, this structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-Phenylpropyl)piperidine hydrochloride is a highly versatile organic building block characterized by a piperidine ring linked to a phenylpropyl side chain[1]. In medicinal chemistry, this structural motif serves as a critical pharmacophore for synthesizing novel active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS)[2].

While the hydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free base, it introduces specific physicochemical challenges—most notably, pronounced hygroscopicity and electrostatic volatility[1][3]. This application note provides drug development professionals with causality-driven, self-validating protocols to ensure stoichiometric precision, prevent degradation, and maintain operator safety during handling.

Physicochemical & Safety Profile

To establish appropriate handling parameters, the quantitative and qualitative properties of the compound must be baselined.

ParameterSpecification / Data
Compound Name 4-(3-Phenylpropyl)piperidine hydrochloride
CAS Number 76000-08-3[1][4]
Molecular Formula C14H22ClN[1]
Molecular Weight 239.78 g/mol [4]
Physical State Solid crystalline powder[5][6]
Solubility Water, DMSO, Methanol (Enhanced by HCl salt)[1]
Hygroscopicity High (Readily absorbs atmospheric moisture)[3][5]
Primary Hazards Toxic if swallowed; Severe eye and skin irritant[3]

Mechanistic Principles of Handling

Standard benchtop handling of secondary amine hydrochlorides often leads to silent experimental failures due to two primary mechanisms:

I. Hygroscopicity & Stoichiometric Drift: Amine hydrochloride salts act as desiccants when exposed to ambient humidity[3]. As the powder absorbs water molecules, its apparent mass increases. If a researcher weighs the hydrated powder assuming it is 100% pure API, the actual molar quantity of the active compound will be significantly lower than calculated. This "stoichiometric drift" compromises synthetic yields and leads to inaccurate dosing in biological assays[7].

II. Electrostatic Dissipation: Fine pharmaceutical powders accumulate static charge during transit and storage. When introduced to metal spatulas or plastic weigh boats, electrostatic repulsion can cause the powder to aerosolize. Given that piperidine hydrochlorides are toxic if swallowed and irritating to the respiratory tract, this aerosolization presents both a material loss issue and a severe safety hazard[3][5].

Self-Validating Experimental Protocols

To counteract the mechanisms described above, the following methodologies utilize a self-validating gravimetric system . Instead of forcing the powder to meet a predetermined mass (which exposes it to air for prolonged periods), the protocol captures the exact mass in a sealed environment and retroactively adjusts the solvent volume.

Protocol A: Precision Weighing and Transfer
  • Thermal Equilibration: Remove the sealed vial from cold storage (2-8°C). Causality: You must allow the vial to sit at room temperature for at least 30–60 minutes before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the powder, irreversibly hydrating the batch.

  • Environmental Control: Transfer the equilibrated vial to a ductless fume hood or powder weighing enclosure. Ensure the relative humidity (RH) is monitored and maintained below 30%.

  • Electrostatic Mitigation: Pass an anti-static ionizer bar or zero-stat gun over the weighing area, the glass receiving vial, and the stainless-steel spatula.

  • Self-Validating Transfer:

    • Place an empty, sealable amber glass vial on the analytical balance and tare it.

    • Rapidly transfer an approximate amount of powder (e.g., aim for ~5 mg, but accept anything between 4.5–5.5 mg) into the vial.

    • Crucial Step: Immediately cap the vial tightly.

    • Record the exact mass of the sealed vial. By weighing the powder in a sealed state, you eliminate real-time mass fluctuations caused by moisture absorption, validating the absolute mass of the API.

Protocol B: Preparation of Standardized Stock Solutions
  • Solvent Selection: For biological screening, utilize anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Retroactive Volume Calculation: Using the exact mass recorded in Protocol A, calculate the precise solvent volume required to achieve your target molarity (e.g., 10 mM).

    • Formula:Volume (µL) =[Mass (mg) / 239.78 (g/mol)] × 100,000

  • Dissolution & Aliquoting: Inject the calculated volume of solvent directly through the septum of the sealed vial (if applicable) or uncap, add solvent rapidly, and recap. Vortex until visually clear.

  • Self-Validating Storage: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure, ensuring the concentration remains validated for the lifespan of the stock.

Storage Guidelines

Proper storage is critical to maintaining the stability of the piperidine ring and the hydrochloride bond[5].

  • Short-Term Storage (Days to Weeks): Store the solid powder in a tightly sealed amber glass vial within a desiccator at room temperature or 2-8°C.

  • Long-Term Storage (Months to Years): Store at -20°C[8]. Causality: Before sealing the primary container for long-term storage, backfill the vial headspace with an inert gas (dry Argon or Nitrogen). This displaces oxygen and ambient moisture, preventing oxidative degradation and deliquescence[6].

  • Safety Compliance: Store locked up in a dedicated hazardous materials cabinet, strictly segregated from strong oxidizing agents and bases[3].

Workflow Visualization

G A 1. Retrieve from Cold Storage (2-8°C or -20°C) B 2. Equilibrate to Room Temp (Prevents Condensation) A->B Wait 30-60 mins C 3. Anti-Static Weighing (RH < 30%, Fume Hood) B->C Uncap in Hood D 4A. Stock Solution Prep (Dissolve & Aliquot) C->D Target Mass E 4B. Long-Term Storage (Argon Purge & Seal) C->E Remaining Solid

Workflow for the moisture-free handling and storage of hygroscopic piperidine salts.

References

1.[1] CymitQuimica. "CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride". Available at: 2.[4] ChemNet. "4-(3-phenylpropyl)piperidine hydrochloride (1:1)". Available at: 3.[2] ChemicalRoot. "4-(3-Phenylpropyl)Piperidine CAS NO 18495-82-4". Available at: 4.[5] Benchchem. "Handling and storage procedures for 1-(2-Chloroethyl)piperidine". Available at: 5. TCI Chemicals. "Piperidine Hydrochloride | 6091-44-7". Available at: 6.[6] TCI Chemicals. "Piperidine Hydrochloride | 6091-44-7 (Physical State)". Available at: 7.[3] Thermo Fisher Scientific. "SAFETY DATA SHEET - Piperidine, hydrochloride". Available at: 8.[8] MedKoo Biosciences. "TCO-amine HCl salt | CAS#N/A". Available at: 9.[7] Pharma Excipients. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". Available at:

Sources

Application

Application Note: Experimental Design for 4-(3-Phenylpropyl)piperidine Hydrochloride in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Synthesis, In Vitro Screening, and Pharmacological Validation Introduction & Pharmacological Relevance In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Synthesis, In Vitro Screening, and Pharmacological Validation

Introduction & Pharmacological Relevance

In the landscape of central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration while maintaining high target affinity is a primary challenge. 4-(3-Phenylpropyl)piperidine hydrochloride (4-PPPH) has emerged as a privileged scaffold in medicinal chemistry. Its structural topology—a basic piperidine ring tethered to a lipophilic phenylpropyl tail—confers excellent BBB permeability and favorable pharmacokinetics[1].

As a versatile building block, 4-PPPH is heavily utilized in the synthesis of diverse therapeutic agents. Notably, modifications of its arylpropylpiperidine side chain have been instrumental in the development of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists[2]. Furthermore, it serves as a critical intermediate in designing 5-HT1D receptor antagonists[3] and novel naringenin-O-alkylamine derivatives acting as multifunctional agents for Alzheimer's disease via acetylcholinesterase (AChE) inhibition[4].

Physicochemical Profiling

Understanding the physicochemical properties of 4-PPPH is critical for assay design. The hydrochloride salt is preferred over the free base in biological assays due to its superior aqueous solubility and resistance to oxidative degradation[5].

Table 1: Physicochemical Parameters of 4-PPPH

PropertyValue / DescriptionAnalytical Relevance
CAS Number 76000-08-3 (HCl salt) / 18495-82-4 (Free Base)Compound identification[5].
Molecular Formula C14H22ClN (HCl salt)Stoichiometric calculations[6].
Molecular Weight 239.78 g/mol (HCl salt)Molarity formulation for assays[5].
Physical State Solid (HCl salt) / Liquid (Free Base)Gravimetric handling and storage[6].
Solubility Soluble in H2O, DMSO, MethanolIdeal for aqueous buffer dilutions[5].
Topological Polar Surface Area 12.0 ŲPredicts excellent BBB penetration[6].

Experimental Design & Causality

A robust experimental workflow requires understanding the causality behind each methodological choice. When utilizing 4-PPPH in synthesis, the hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. We utilize anhydrous potassium carbonate (K2CO3) in acetonitrile (CH3CN) for this purpose. K2CO3 is a mild base that effectively deprotonates the piperidine nitrogen without causing base-catalyzed degradation of sensitive electrophiles[4].

Following synthesis, the pharmacological validation of the resulting derivatives requires a self-validating in vitro system. Radioligand binding assays are employed to determine the absolute affinity (


) of the new ligands.

Workflow A 4-PPPH Hydrochloride (Starting Material) B In Situ Free-Basing (K2CO3, CH3CN) A->B C N-Alkylation (Electrophile, 65°C) B->C D Purification (Silica Gel / HPLC) C->D E In Vitro Screening (Radioligand Assay) D->E

Caption: Workflow for the synthesis and pharmacological evaluation of 4-PPPH derivatives.

Detailed Methodologies (Protocols)

Protocol A: N-Alkylation of 4-PPPH (Chemical Derivatization)

This protocol outlines the synthesis of target compounds (e.g., Alzheimer's multifunctional agents or CCR5 antagonists) via nucleophilic substitution[2][4].

Reagents & Materials:

  • 4-PPPH (1.0 equivalent)

  • Alkyl halide/Electrophile (1.2 equivalents)

  • Anhydrous K2CO3 (3.5 equivalents)

  • Acetonitrile (CH3CN, anhydrous)

Step-by-Step Procedure:

  • Preparation: Suspend 4-PPPH (1.0 eq) and anhydrous K2CO3 (3.5 eq) in anhydrous CH3CN (10 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser.

    • Causality: The excess K2CO3 neutralizes the HCl salt and the hydrohalic acid generated during the reaction, driving the equilibrium forward[4].

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete liberation of the free amine.

  • Substitution: Dropwise add the alkyl halide (1.2 eq) dissolved in a minimal volume of CH3CN. Elevate the temperature to 65 °C and stir for 8–12 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system. The disappearance of the ninhydrin-active secondary amine spot validates reaction completion.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the target derivative.

Protocol B: In Vitro Radioligand Binding Assay (CCR5 / GPCR Target)

To evaluate the synthesized 4-PPPH derivatives, a competitive radioligand binding assay is utilized[2].

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor (e.g., CCR5) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the 4-PPPH derivative (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of the radioligand (e.g., [125I]-MIP-1α at a constant
    
    
    concentration), and 100 µL of the membrane suspension.
  • Equilibration: Incubate the plate at room temperature for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Self-Validation (Controls): Include a well with a known high-affinity reference standard (e.g., Maraviroc for CCR5) to define non-specific binding and validate the assay's dynamic range[2].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer. Quantify bound radioactivity using a microplate scintillation counter.

Pathway L 4-PPPH Derivative R Target Receptor (e.g., CCR5 / 5-HT) L->R Competitive Binding C Ligand-Receptor Complex R->C Conformational Shift E Downstream Effect (CNS / Antiviral) C->E Signal Transduction

Caption: Pharmacological interaction pathway of 4-PPPH derivatives with target GPCRs.

Data Interpretation & SAR

Quantitative data from the binding assays must be normalized and fitted to a non-linear regression model (e.g., one-site competition) to calculate the half-maximal inhibitory concentration (


). Using the Cheng-Prusoff equation, the absolute inhibition constant (

) is derived.

Below is a structured representation of how structure-activity relationship (SAR) data for 4-PPPH derivatives should be tabulated for comparative analysis:

Table 2: Representative SAR Data for 4-PPPH Derivatives

Compound IDN-Substitution (R-Group)Target Receptor

(nM)
Efficacy Profile
4-PPPH (Base) None (Secondary Amine)Reference>10,000Inactive
Derivative 10e Naringenin-O-alkylAChE45.7Neuroprotective[4]
Derivative 1a 1,3,4-Trisubstituted pyrrolidineCCR512.4Antiviral[2]
Reference Std N/A (Assay Control)Target Specific< 5.0Validated

Interpretation: The data clearly demonstrates that the unsubstituted 4-PPPH lacks specific target affinity on its own but serves as a highly effective lipophilic anchor. When functionalized with specific pharmacophores (e.g., naringenin or pyrrolidine moieties), the binding affinity drops into the nanomolar range, validating the compound's utility in targeted drug design[2][4].

References

  • Title: 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678 Source: PubChem URL: [Link]

  • Title: Novel heteroaromatic piperazines for use as drugs (WO1996041802A1)
  • Title: Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(3-Phenylpropyl)piperidine Hydrochloride

An in-depth guide to the purification of 4-(3-Phenylpropyl)piperidine hydrochloride, designed for researchers, scientists, and drug development professionals. Overview and Core Principles 4-(3-Phenylpropyl)piperidine and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 4-(3-Phenylpropyl)piperidine hydrochloride, designed for researchers, scientists, and drug development professionals.

Overview and Core Principles

4-(3-Phenylpropyl)piperidine and its hydrochloride salt are pivotal intermediates in medicinal chemistry, serving as building blocks for analgesics, antidepressants, and other central nervous system (CNS) active agents.[1][2] The purity of this intermediate is paramount, as even minor impurities can compromise the yield, purity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides a structured approach to troubleshooting common purification challenges. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions and adapt protocols to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-(3-Phenylpropyl)piperidine hydrochloride?

A: Impurities typically stem from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: If the synthesis involves the reduction of a pyridine ring, residual 4-(3-phenylpropyl)pyridine is a frequent impurity.[3]

  • Byproducts: Side reactions can lead to structurally similar compounds. For instance, catalytic hydrogenation can sometimes result in over-reduction or partial reduction of the phenyl ring, though this is less common under standard conditions.

  • Oxidation Products: Piperidine rings can be susceptible to oxidation, often leading to yellow or brown discoloration.[4]

  • Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., ethanol, isopropanol, water) are common.[3]

Q2: My crude product is a sticky oil or gum, not a crystalline solid. Why is this, and how can I solidify it?

A: This is a frequent challenge, often caused by the presence of impurities that inhibit crystal lattice formation.[5] Residual solvents or excess water can also lead to an oily product.

  • Troubleshooting Strategy:

    • Ensure Complete Removal of Solvents: Dry the crude product under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

    • Trituration: Add a small amount of a non-polar solvent in which the desired product is insoluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of the hydrochloride salt.

    • Purification: If trituration fails, it indicates a significant level of impurities. Proceed with a full purification step, such as recrystallization or an acid-base extraction, as detailed in the protocols below.

Q3: What are the general solubility characteristics of 4-(3-Phenylpropyl)piperidine hydrochloride?

A: As a hydrochloride salt, the compound is polar. Its solubility is a key factor in designing purification strategies.

  • Good Solubility: Polar protic solvents like water, methanol, and ethanol.[6]

  • Poor Solubility: Non-polar solvents such as hexanes, diethyl ether, and toluene.[6]

  • Moderate/Variable Solubility: Moderately polar solvents like dichloromethane (DCM) and isopropanol (IPA). Solubility in these can often be increased by gentle warming.

The free base form, 4-(3-Phenylpropyl)piperidine, has the opposite solubility profile, being highly soluble in non-polar organic solvents and poorly soluble in water. This difference is the foundation of purification by acid-base extraction.

Q4: How should I store the purified 4-(3-Phenylpropyl)piperidine hydrochloride to maintain its purity?

A: To prevent degradation, store the purified solid in a well-sealed, airtight container to protect it from atmospheric moisture and carbon dioxide.[4][7] For long-term stability, storage at a reduced temperature (e.g., 2-8°C) in the dark is recommended.[8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during purification experiments.

Logical Flow for Troubleshooting Purification Issues

G start Crude Product Analysis (TLC, NMR, Appearance) oily Problem: Product is Oily/Gummy start->oily discolored Problem: Product is Discolored start->discolored impure Problem: Purity is Low (e.g., starting material present) start->impure low_yield Problem: Low Yield start->low_yield triturate Action: Triturate with Non-Polar Solvent (Ether/Hexanes) oily->triturate First Step charcoal Action: Recrystallize with Activated Charcoal (Protocol 1) discolored->charcoal acid_base Action: Perform Acid-Base Extraction (Protocol 2) impure->acid_base Different pKa recrystallize Action: Recrystallize (Protocol 1) impure->recrystallize Similar pKa check_filtrate Action: Check Mother Liquor for Product, Optimize Solvent Volume low_yield->check_filtrate triturate->acid_base If Fails success Result: Pure, Crystalline Solid triturate->success If Successful acid_base->success charcoal->success recrystallize->success G start 1. Dissolve Crude HCl Salt in Water basify 2. Basify with NaOH (aq) to pH > 10 (Forms Free Base) start->basify extract 3. Extract with Organic Solvent (e.g., DCM, Ether) x3 basify->extract aqueous_layer Aqueous Layer: Inorganic Salts, Highly Polar Impurities (Discard) extract->aqueous_layer organic_layer Combined Organic Layers: Contains Pure Free Base extract->organic_layer wash 4. Wash Organic Layer with Brine organic_layer->wash dry 5. Dry over Na2SO4 or MgSO4, Filter, and Concentrate wash->dry reform 6. Redissolve Free Base in Solvent (e.g., IPA, Ether) Add HCl Solution dry->reform end 7. Filter and Dry Pure 4-(3-Phenylpropyl)piperidine HCl reform->end

Sources

Optimization

Technical Support Center: 4-(3-Phenylpropyl)piperidine Hydrochloride Stability &amp; Handling

As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, storage, and reactivity of 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3). This compound is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, storage, and reactivity of 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3). This compound is a highly versatile organic building block featuring a piperidine ring linked to a phenylpropyl side chain, making it a critical pharmacophore in the synthesis of central nervous system (CNS) active drugs, analgesics, and Alzheimer's disease therapeutics[1][2][3].

While the free base form (CAS: 18495-82-4) is a liquid that is notoriously air-sensitive and prone to rapid N-oxidation[4], the hydrochloride salt provides a significantly more stable, water-soluble solid[3]. However, this stability comes with specific physicochemical trade-offs—namely hygroscopicity and nucleophilic masking—that can derail sensitive synthetic workflows if not properly managed.

This guide is designed to decode the causality behind these stability issues and provide self-validating protocols to ensure experimental success.

Workflow: Degradation Pathways & Mitigation Logic

StabilityWorkflow Start 4-(3-Phenylpropyl)piperidine HCl (Stable Baseline) Moisture Atmospheric Moisture Exposure Start->Moisture Improper Storage (>40% RH) FreeBase Conversion to Free Base (In Situ or Ex Situ) Start->FreeBase Base Addition (e.g., K2CO3) Hygro Hygroscopic Clumping & Stoichiometric Error Moisture->Hygro Deliquescence Mitigation1 Vacuum Desiccation (P2O5, 40°C) Hygro->Mitigation1 Recovery Protocol Oxidation N-Oxidation & Air Degradation FreeBase->Oxidation O2 Exposure Success High-Yield Synthesis (e.g., N-Alkylation) FreeBase->Success Electrophile Addition Mitigation2 Inert Gas (Ar/N2) Schlenk Line Handling Oxidation->Mitigation2 Preventative Action Mitigation1->Start Anhydrous State Restored Mitigation2->FreeBase Protected State

Logical workflow of degradation pathways and mitigation strategies for 4-(3-Phenylpropyl)piperidine HCl.

Troubleshooting Guide & FAQs

Q: My batch of 4-(3-Phenylpropyl)piperidine HCl has formed sticky clumps and appears as a semi-solid rather than a free-flowing powder. Is it degraded? A: It is likely not chemically degraded, but it has been physically compromised by deliquescence. Causality: While the HCl salt protects the secondary amine from atmospheric N-oxidation, the salt lattice is inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water molecules[3]. This alters the physical state and critically inflates the apparent molecular weight, leading to severe stoichiometric imbalances in precision syntheses. Resolution: Do not use clumpy material directly. Recover the anhydrous state using Protocol A below.

Q: I am observing lower-than-expected yields (<30%) when using the HCl salt directly in nucleophilic substitution (N-alkylation) reactions. What is the mechanism of failure? A: The piperidine nitrogen in the HCl salt is protonated, rendering it non-nucleophilic. Causality: To participate in SN2 reactions (e.g., reacting with an alkyl bromide to form a tertiary amine), the amine must be deprotonated. If your reaction relies on a weak base in a non-polar solvent, the heterogeneous deprotonation is the rate-limiting step, allowing side reactions (like electrophile hydrolysis) to outcompete your desired pathway. Resolution: You must perform an in situ free-basing step using an excess of a base like K2CO3 in a polar aprotic solvent (e.g., CH3CN) at elevated temperatures (65°C) prior to electrophile addition[5]. See Protocol B .

Q: When attempting a Friedel-Crafts acylation on the phenyl ring of this compound, my conversions are unexpectedly low (<50%). What is causing this inhibition? A: Causality: The piperidine nitrogen is highly basic. Even if you start with the HCl salt, the presence of Lewis acids or acylating agents (like trifluoroacetic anhydride, TFAA) leads to a strong, immediate complexation with the amine lone pair. This complexation deactivates the catalyst and withdraws electron density from the alkyl chain, indirectly hindering electrophilic aromatic substitution on the phenyl ring[6]. Resolution: The piperidine group must be deliberately deactivated prior to the Friedel-Crafts reaction. Pre-treat the compound with an excess of TFAA to form the trifluoroacetamide derivative, which neutralizes the amine's basicity, allowing the acylation on the phenyl ring to proceed efficiently[6].

Self-Validating Experimental Protocols
Protocol A: Precision Desiccation and Moisture Quantification

This protocol uses gravimetric analysis as a self-validating mechanism to confirm the complete removal of water, ensuring the exact molarity of your starting material is known.

  • Preparation: Pre-weigh a dry, inert-gas-purged Schlenk flask (

    
    ).
    
  • Transfer: Rapidly transfer the clumpy 4-(3-Phenylpropyl)piperidine HCl into the flask and record the initial mass (

    
    ).
    
  • Desiccation: Connect the flask to a high-vacuum manifold (< 0.1 Torr). Submerge the flask in a 40°C oil bath. Add a secondary chamber containing phosphorus pentoxide (P2O5) inline.

    • Causality: Gentle heating provides the kinetic energy to break hydrogen bonds between the water and the chloride counterion without inducing thermal degradation of the organic framework.

  • Validation Cycle: After 4 hours, backfill with dry Argon, allow to cool to room temperature, and weigh. Repeat this vacuum/heating cycle until the mass change between cycles is < 0.1%.

  • Calculation: The final mass (

    
    ) represents the anhydrous salt. Calculate the moisture content: 
    
    
    
    . If the value exceeded 2%, adjust your reaction stoichiometry accordingly.
Protocol B: In Situ Free-Basing for Anhydrous N-Alkylation

This protocol ensures complete liberation of the nucleophilic free base while protecting it from atmospheric oxidation[5]. The self-validating mechanism relies on TLC baseline clearance.

  • Solvent Preparation: Dry Acetonitrile (CH3CN) over 3Å molecular sieves for 24 hours to ensure <50 ppm water content.

  • Deprotonation: Suspend 1.0 equivalent of anhydrous 4-(3-Phenylpropyl)piperidine HCl in 10 volumes of dry CH3CN under a strict Argon atmosphere. Add 3.0 to 3.5 equivalents of anhydrous Potassium Carbonate (K2CO3)[5].

    • Causality: The large excess of K2CO3 drives the equilibrium toward the free base and acts as an acid scavenger for the subsequent alkylation step.

  • Activation: Stir the suspension vigorously at 65°C for 1 hour[5].

  • Validation Step: Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH4OH). The complete disappearance of the highly polar HCl salt (which streaks at the baseline) and the appearance of a distinct, less polar spot confirms successful free-basing.

  • Reaction: Slowly add your electrophile (e.g., alkyl bromide) to the activated mixture and maintain heating for 8–12 hours[5].

Quantitative Data: Physicochemical Profile & Stability Metrics

To aid in experimental design, the following table summarizes the critical differences between the free base and the hydrochloride salt forms of the compound.

Property4-(3-Phenylpropyl)piperidine (Free Base)4-(3-Phenylpropyl)piperidine HCl (Salt)
CAS Number 18495-82-4[1][2]76000-08-3[3]
Molecular Weight 203.33 g/mol [2]239.78 g/mol [3]
Physical State (20°C) Colorless to pale yellow liquid[1][2]White to off-white solid[3]
Air Sensitivity High (Prone to N-oxidation)[4]Low (Stable in ambient air)[3]
Hygroscopicity LowHigh (Deliquescent at >40% RH)[3]
Aqueous Solubility Poor (<1 mg/mL)High (>50 mg/mL)[3]
Refractive Index 1.5240 - 1.5280[2]N/A (Solid)
Optimal Storage 0-8°C, dark, under inert gas[2][4]15-25°C, tightly sealed, desiccated[1]
References

1.[1]1, chemicalroot.com 2.[2]2, chemimpex.com 3.[4]4, tcichemicals.com 4., tcichemicals.com 5.[3]3, cymitquimica.com 6.[6]6, acs.org 7.[5]5, nih.gov

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(3-Phenylpropyl)piperidine Hydrochloride Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 4-(3-Phenylpropyl)piperidine hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 4-(3-Phenylpropyl)piperidine hydrochloride . Due to its unique structural topology, this compound often exhibits deceptive solubility behaviors in standard biological assays.

Physicochemical Profiling & Mechanistic Insights

To successfully formulate 4-(3-phenylpropyl)piperidine hydrochloride, you must first understand the causality behind its physical behavior. The molecule is fundamentally amphiphilic, consisting of a highly lipophilic phenylpropyl tail and a hydrophilic piperidinium headgroup.

  • Ionization and pKa: The piperidine nitrogen has a pKa of approximately 10.67 to 11.2 [1]. At physiological pH (7.4), the molecule is >99.9% protonated. Therefore, solubility issues at pH 7.4 are rarely due to free-base conversion.

  • The Common Ion Effect (Critical Failure Point): A frequent experimental error is attempting to dissolve this hydrochloride salt directly into Phosphate-Buffered Saline (PBS). PBS contains ~137 mM NaCl. The high concentration of ambient chloride ions suppresses the dissociation of the hydrochloride salt via Le Chatelier's principle—a phenomenon known as the common ion effect [2].

  • Hydrophobic Aggregation: Even when fully ionized, the lipophilic phenylpropyl tail can drive the formation of colloidal aggregates or micelles in aqueous media, leading to "cloudy" solutions that interfere with optical assays.

Solvent Compatibility Matrix

Use the following quantitative data to select the appropriate solvent system for your target concentration.

Solvent SystemMax Stable ConcentrationMechanistic LimitationRecommended Application
Deionized Water ~5 - 10 mMLack of buffering; acidic shift.Initial stock solutions for non-cellular, chloride-free assays.
PBS (pH 7.4) < 1 mMCommon ion effect (Cl⁻) induces precipitation [2].Avoid direct dissolution. Requires intermediate dilution.
100% DMSO 50 mMSolvent toxicity in downstream cell assays [4].Primary organic stock preparation for high-throughput screening.
20% HP-β-CD (aq) > 20 mMViscosity at high concentrations.In vivo dosing, animal models, and high-concentration cellular assays.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: High-Concentration Aqueous Formulation (The Cyclodextrin Method)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly encapsulates the phenyl ring of the phenylpropyl tail. Meanwhile, its hydrophilic exterior maintains the complex's solubility in water [3].

  • Preparation: Weigh the required mass of 4-(3-phenylpropyl)piperidine HCl powder into a sterile glass vial.

  • Vehicle Formulation: Prepare a 20% (w/v) HP-β-CD solution in deionized water or a chloride-free buffer (e.g., 10 mM HEPES). Do not use PBS.

  • Solubilization: Add the HP-β-CD vehicle to the compound. Vortex vigorously for 2 to 3 minutes.

  • Energy Input: Place the vial in a sonicating water bath at room temperature for 10–15 minutes. The mechanical energy disrupts the crystal lattice, allowing the cyclodextrin to complex the monomeric drug.

  • Self-Validation Step: To ensure true dissolution (and not just a fine micro-suspension), measure the absorbance of the solution at 600 nm using a spectrophotometer. An

    
     confirms a clear solution free of colloidal aggregates.
    
Protocol B: Organic Stock Preparation and Aqueous Dilution

Causality: While the compound is highly soluble in pure DMSO [4], rapid dilution into aqueous media causes a "solvent shift," where the hydrophobic tails rapidly aggregate before the DMSO can diffuse away.

  • Stock Creation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM stock.

  • Thermal Equilibration: Warm the DMSO stock to 37°C for 5 minutes to ensure no micro-crystals remain. Pre-warm your target aqueous buffer (e.g., cell culture media) to 37°C.

  • Controlled Dilution: Introduce the DMSO stock dropwise into the center of the aqueous buffer while vortexing continuously. This prevents localized zones of supersaturation.

  • Self-Validation Step: Centrifuge the final dilution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, your dilution rate was too fast or the final concentration exceeded the aqueous thermodynamic limit.

Troubleshooting Workflow Visualization

G Start Determine Target Concentration Low < 1 mM Start->Low High > 1 mM Start->High Buffer Direct Aqueous Dissolution (pH < 7.5) Low->Buffer DMSO Prepare 10-50 mM DMSO Stock High->DMSO Crash Precipitation or Cloudiness? Buffer->Crash HPBCD Add 10-20% HP-β-CD or 1-5% Tween-80 DMSO->HPBCD Aqueous Dilution Crash->HPBCD Yes Success Clear Solution Ready for Assay Crash->Success No HPBCD->Success

Decision tree for overcoming 4-(3-phenylpropyl)piperidine HCl solubility issues.

Frequently Asked Questions (FAQs)

Q: My solution in PBS turned cloudy immediately. Can I just heat it to fix the problem? A: No. Heating will temporarily dissolve the precipitate by increasing the system's kinetic energy and raising the thermodynamic solubility limit. However, once the solution cools back to room temperature or 37°C (incubator temperature), the compound will crash out again. You must bypass the common ion effect [2] by either switching to a chloride-free buffer (like HEPES) or utilizing a solubilizing agent like HP-β-CD.

Q: Will adjusting the pH of my buffer improve solubility? A: It is highly unlikely to help and may make things worse. Lowering the pH (e.g., to pH 4.0) will not change the ionization state, as the molecule is already fully protonated (pKa ~10.67) [1]. Conversely, raising the pH above 8.5 will begin converting the salt into its free-base form, which is highly lipophilic and will immediately precipitate out of the aqueous phase. Maintain your formulation between pH 5.0 and 7.5.

Q: Can I use this compound in high-throughput screening (HTS) acoustic dispensers like an Echo liquid handler? A: Yes, but you must account for the hydration shell. Acoustic dispensers transfer nanoliter droplets of pure DMSO stock into aqueous assay plates. Upon impact, the rapid solvent exchange can cause the compound to crystallize on the surface of the well. To prevent this, prepare an intermediate dilution plate containing 5% DMSO and 0.1% Pluronic F-68 (a non-ionic surfactant) to stabilize the compound before the final transfer.

Comprehensive References

  • Title: Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Source: Master Organic Chemistry URL: [Link]

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System Source: PubMed Central (PMC) URL: [Link]

  • Title: Hydroxide Conducting Membranes with Quaternary Ammonium Cations Tethered to Poly(arylene alkylene)s via Flexible Phenylpropyl Spacers Source: Chemistry of Materials (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting 4-(3-Phenylpropyl)piperidine Hydrochloride In Vivo Experiments

Welcome to the technical support resource for researchers utilizing 4-(3-Phenylpropyl)piperidine hydrochloride in in vivo studies. This guide is designed to provide practical, field-proven insights to help you navigate c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 4-(3-Phenylpropyl)piperidine hydrochloride in in vivo studies. This guide is designed to provide practical, field-proven insights to help you navigate common experimental challenges, ensuring the integrity and reproducibility of your data. As a versatile building block in medicinal chemistry, particularly for agents targeting the central nervous system, its proper handling and formulation are paramount to successful research outcomes.[1][2][3]

This document moves beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Formulation & Solubility

The most frequent challenges encountered with hydrochloride salts of poorly soluble parent compounds arise during formulation.[4][5] While the salt form is intended to enhance aqueous solubility, the transition to physiological pH can lead to complications.[6][7]

Q1: My 4-(3-Phenylpropyl)piperidine hydrochloride precipitated after I dissolved it in Phosphate-Buffered Saline (PBS) at pH 7.4. Why did this happen and how can I fix it?

A1: The Cause: pH-Dependent Solubility and Free-Basing

This is a classic issue related to the equilibrium between a weak base's salt and its free-base form. Here's the breakdown:

  • Highly Soluble Salt: 4-(3-Phenylpropyl)piperidine hydrochloride is the salt of a weak base. In acidic or neutral water, it exists in its protonated (ionized) form, which is generally water-soluble.[6][8]

  • Poorly Soluble Free Base: As the pH of the solution increases towards physiological pH (~7.4), the compound begins to deprotonate, converting back to its non-ionized, free-base form. This free base is significantly more lipophilic and less water-soluble.[9]

  • Precipitation: When the concentration of the free base exceeds its solubility limit in the buffer, it precipitates out of the solution, appearing as cloudiness or solid particles.

Troubleshooting Workflow:

  • Prepare a Concentrated Acidic Stock Solution: First, dissolve the 4-(3-Phenylpropyl)piperidine hydrochloride powder in a minimal amount of sterile, deionized water or 0.9% saline.[7] This creates a stable, slightly acidic stock solution where the compound remains fully ionized and dissolved.

  • pH Adjustment (If Necessary): For some applications, a vehicle with a slightly lower pH can be used. However, this must be balanced with physiological tolerance. A common strategy is to use a citrate buffer (pH ~4-5) if the administration route allows.

  • Use of Co-solvents and Excipients: For many in vivo studies, especially oral administration, enhancing solubility with excipients is the preferred method.[10] This approach keeps the drug in solution even at neutral pH.

Q2: What is the best vehicle for oral (PO) or intraperitoneal (IP) administration of this compound?

A2: Vehicle selection depends on the required dose, administration route, and study duration. Up to 70-90% of compounds in the drug pipeline are poorly soluble, making vehicle selection a critical step.[4][5]

Vehicle Suitability Table

VehicleRoute(s)AdvantagesDisadvantages & Troubleshooting
0.9% Saline or Water IP, IV, SCSimple, physiologically tolerated.Only suitable for very low doses where the compound remains soluble at neutral pH. If precipitation occurs, this vehicle is not viable.
5-10% DMSO in Saline IP, IVGood solubilizing power for many organic molecules.DMSO can have its own pharmacological effects and can be toxic at higher concentrations. Always run a vehicle-only control group.[4]
10% Tween® 80 in Saline IP, POSurfactant that improves wetting and can form micelles to solubilize compounds.[10]Can cause histamine release and hypersensitivity reactions in some animals, especially with IV administration. Solutions can be viscous.
0.5% Methylcellulose (MC) in Water POForms a suspension for oral dosing, preventing aggregation of drug particles.Not a solubilizing agent. Requires uniform particle size for consistent dosing. The compound exists as solid particles, which can affect absorption rate.[11]
5-10% Solutol® HS 15 in Saline IP, IV, PONon-ionic solubilizer and emulsifying agent. Good for creating stable microemulsions.Can be viscous. Potential for toxicity should be evaluated for the specific animal model and study duration.
Cyclodextrins (e.g., HP-β-CD) IP, IV, POForms inclusion complexes, encapsulating the drug molecule to enhance solubility.[10]Can affect pharmacokinetics. High concentrations may have renal toxicity. The complex size may limit absorption.

Recommended Protocol: Preparing a Suspension for Oral Gavage

This protocol is designed for administering the compound as a uniform suspension, a common and effective strategy for poorly soluble compounds.[11]

  • Weighing: Accurately weigh the required amount of 4-(3-Phenylpropyl)piperidine hydrochloride.

  • Wetting: Create a paste by adding a small amount of the vehicle (e.g., 0.5% Tween® 80) to the powder. Mix thoroughly with a spatula to ensure all particles are wetted. This step is crucial to prevent clumping.

  • Suspension: Gradually add the remaining volume of the primary vehicle (e.g., 0.5% Methylcellulose) while continuously stirring or vortexing.

  • Homogenization: For best results, use a tissue homogenizer or sonicator (on ice) to ensure a uniform particle size distribution.

  • Dosing: Use a magnetic stir plate to keep the suspension mixed during dosing to ensure each animal receives the correct dose.

Section 2: Stability and Handling
Q3: My solution of 4-(3-Phenylpropyl)piperidine hydrochloride turned slightly yellow overnight. Is it still usable?

A3: The Cause: Potential Degradation

A color change often indicates chemical degradation. The piperidine nitrogen and phenyl ring can be susceptible to oxidation.[8] Additionally, some compounds are sensitive to light (photolytic degradation). While the hydrochloride salt form is generally stable, certain conditions can promote degradation.[8][12]

Troubleshooting & Prevention:

  • Prepare Fresh Solutions: The most reliable practice is to prepare dosing solutions fresh each day. Avoid storing aqueous formulations for extended periods unless stability has been formally demonstrated.

  • Protect from Light: Store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to prevent photolytic degradation.[8]

  • Inert Atmosphere: For long-term storage of the solid compound, keeping it under an inert atmosphere (like argon or nitrogen) in a desiccator is good practice.[13]

  • Avoid Incompatible Materials: Do not mix with strong oxidizing agents, acids, or acid anhydrides, as these can cause hazardous reactions.[12]

  • Forced Degradation Study: If the project timeline allows, a simple forced degradation study (exposing the compound to heat, light, acid, base, and oxidation) can help identify potential degradants and establish a stability profile.[8]

Workflow: Dosing Solution Preparation and Storage

Caption: Workflow for daily dosing solution preparation.

Section 3: In Vivo Observations
Q4: I administered the compound but observed no pharmacological effect at the expected dose. What should I check?

A4: The Cause: A Multifactorial Problem

Lack of efficacy can stem from issues with the compound's formulation, dose level, or biological factors. This troubleshooting tree provides a systematic approach to diagnosis.

Decision Tree: Troubleshooting Lack of Efficacy

EfficacyTroubleshooting Start No Effect Observed CheckFormulation Step 1: Verify Formulation - Was the solution clear? - Was the suspension uniform? - Could it have precipitated post-injection? Start->CheckFormulation CheckDose Step 2: Verify Dose Calculation - Check animal weights. - Check concentration calculation. - Verify dosing volume. CheckFormulation->CheckDose Formulation OK CheckAdmin Step 3: Verify Administration - Was the gavage successful (no reflux)? - Was the IP injection in the correct quadrant? CheckDose->CheckAdmin Dose OK ConsiderPK Step 4: Consider Pharmacokinetics - Is the dose too low? - Is there poor absorption (low bioavailability)? - Is metabolism too rapid? CheckAdmin->ConsiderPK Admin OK NextSteps Action Plan - Perform dose-response study. - Analyze plasma concentration (PK study). - Reformulate with solubility enhancers. ConsiderPK->NextSteps

Caption: Decision tree for troubleshooting lack of efficacy.

Detailed Explanation:

  • Formulation is Key: As discussed in Section 1, if the compound precipitates in the dosing vehicle or immediately upon injection into the physiological environment, its bioavailability will be drastically reduced.[10][11] The dissolved drug is what gets absorbed. Re-evaluate your formulation strategy first.

  • Dose and Administration: Simple errors in calculation or administration technique can lead to incorrect dosing. Always double-check calculations and ensure proper training on injection or gavage techniques.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): 4-(3-Phenylpropyl)piperidine and its derivatives are studied for their potential effects on the central nervous system.[2][6] If the formulation is sound, the issue may be biological. The compound may have low oral bioavailability, be rapidly metabolized, or the selected dose may simply be below the therapeutic threshold for the desired effect. A dose-response study is often the next logical step.

References
  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems. Available from: [Link]

  • Capot Chemical. (2026, March 1). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Available from: [Link]

  • Strindberg, S., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Nanonization Techniques. Pharmaceutics. Available from: [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available from: [Link]

  • XiXisys. SDS/MSDS - CAS:136534-48-0. Available from: [Link]

  • Hynes, M. D., et al. (1982). Preclinical pharmacology of Lilly compound LY150720, a unique 4-phenylpiperidine analgesic. NIDA Research Monograph. Available from: [Link]

  • Khan, N., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research. Available from: [Link]

  • PubChem. 4-(3-Phenylpropyl)piperidine. Available from: [Link]

  • ChemicalCell. 4-(3-Phenylpropyl)Piperidine CAS NO 18495-82-4. Available from: [Link]

  • Kamal, A., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Available from: [Link]

  • BenchSci. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

  • Le, Bourdon, G., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available from: [Link]

  • PubChemLite. 4-(3-phenylpropyl)piperidine (C14H21N). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Avoiding Side Reactions in 4-(3-phenylpropyl)piperidine Functionalization

Welcome to the technical support and troubleshooting center for the functionalization of 4-(3-phenylpropyl)piperidine (CAS 18495-82-4). This bifunctional molecule—comprising a highly nucleophilic secondary aliphatic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the functionalization of 4-(3-phenylpropyl)piperidine (CAS 18495-82-4). This bifunctional molecule—comprising a highly nucleophilic secondary aliphatic amine and an electron-rich aromatic ring—presents significant chemoselectivity challenges during synthesis. This guide provides field-proven strategies to suppress side reactions such as N-over-alkylation, Lewis acid deactivation, and regiochemical scrambling.

Module 1: N-Alkylation & Preventing Quaternary Ammonium Salt Formation

Q: Why does my N-alkylation of 4-(3-phenylpropyl)piperidine consistently yield quaternary ammonium salts? A: The secondary amine of the piperidine ring is highly nucleophilic. Upon the first alkylation, the resulting tertiary amine often becomes more nucleophilic due to the inductive electron-donating effect of the newly added alkyl group. Because the piperidine nitrogen is sterically accessible, if the alkylating agent (e.g., methyl iodide, benzyl bromide) is highly reactive or present in excess, the reaction rapidly proceeds to over-alkylation. This forms a water-soluble quaternary ammonium salt that complicates aqueous workups and drastically diminishes the yield of the target mono-alkylated product[1].

Q: How can I thermodynamically or kinetically favor mono-alkylation? A: The most effective strategy is kinetic control via continuous substrate excess and slow electrophile addition. By using a syringe pump to slowly introduce the electrophile into a solution containing a slight excess of the piperidine, the concentration of the unreacted electrophile remains near zero. This statistically favors a collision with the more abundant secondary amine rather than the newly formed tertiary amine[2].

Optimization Data for N-Alkylation
ParameterSuboptimal Condition (High Side Reaction)Optimized Condition (High Mono-alkylation)Causality / Rationale
Stoichiometry 1.0 eq Piperidine : 1.5 eq Alkyl Halide1.5 eq Piperidine : 1.0 eq Alkyl HalideExcess amine statistically outcompetes the tertiary product for the electrophile.
Addition Method Bolus addition of electrophileSyringe pump addition (over 2-4 hours)Keeps electrophile concentration infinitesimally low, preventing double-alkylation.
Base Selection Strong nucleophilic basesNon-nucleophilic bases (e.g., DIPEA,

)
Neutralizes HX byproduct without competing for the electrophile.
Solvent Protic solvents (e.g., Ethanol)Polar aprotic (e.g., Acetonitrile, DMF)Enhances

kinetics for the primary step while allowing temperature control.
Protocol 1: Chemoselective Mono-N-Alkylation

A self-validating system utilizing kinetic dilution to prevent over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(3-phenylpropyl)piperidine (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) in 10 mL of anhydrous acetonitrile to create a ~0.15 M solution.

  • Setup: Load the alkyl halide (1.0 mmol) dissolved in 5 mL of anhydrous acetonitrile into a gas-tight syringe.

  • Slow Addition: Mount the syringe on a programmable syringe pump. Add the electrophile solution dropwise to the vigorously stirring piperidine solution at room temperature over 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The absence of an

    
     mass corresponding to the quaternary salt validates the kinetic control.
    
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous

    
    . The unreacted secondary amine and desired tertiary amine remain in the organic layer, while any trace quaternary salts partition into the aqueous phase.
    

Module 2: Electrophilic Aromatic Substitution & Amine Interference

Q: I am attempting a Friedel-Crafts acylation on the phenyl ring of 4-(3-phenylpropyl)piperidine, but I am getting <50% conversion and a black tar. What is happening? A: In direct Friedel-Crafts reactions, the basic piperidine nitrogen rapidly complexes with the Lewis acid catalyst (e.g.,


) or the acylating agent (e.g., Trifluoroacetic anhydride, TFAA). This complexation consumes the catalyst and converts the piperidine ring into a strongly electron-withdrawing ammonium species. This inductive deactivation propagates down the propyl chain, reducing the nucleophilicity of the phenyl ring, leading to incomplete conversion and degradation[3].

Q: How do I functionalize the aromatic ring without using permanent protecting groups? A: You must utilize an in-situ deactivation strategy. For instance, pre-treating 4-(3-phenylpropyl)piperidine with an acylating agent like TFAA converts the secondary amine into a neutral trifluoroacetamide. This eliminates its basicity and prevents Lewis acid complexation, allowing the excess TFAA to cleanly acylate the phenyl ring (typically at the para position due to sterics). The amide can be subsequently hydrolyzed back to the amine during workup[3].

Protocol 2: Friedel-Crafts Acylation with In-Situ Amine Deactivation

Adapted from high-performance polymer synthesis methodologies to ensure complete conversion.

  • Amine Deactivation: To a 100 mL round-bottom flask cooled in an ice-water bath (0 °C), dissolve 4-(3-phenylpropyl)piperidine (40.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Acylation Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (80.0 mmol, 2.0 equivalents). The first equivalent rapidly reacts with the piperidine nitrogen to form the trifluoroacetamide, neutralizing its basicity and preventing undesired complexation.

  • Aromatic Functionalization: The second equivalent of TFAA acts as the electrophile for the Friedel-Crafts acylation of the phenyl ring. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching & Validation: Slowly pour the reaction mixture into 200 mL of ice-cold saturated aqueous

    
     to neutralize the trifluoroacetic acid byproduct. Gas evolution (
    
    
    
    ) validates the neutralization of the active acid.
  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the acylated product.
    

Visual Workflows & Pathway Analysis

G Substrate 4-(3-phenylpropyl)piperidine (Bifunctional) N_Alkylation Pathway A: N-Alkylation (Target: Secondary Amine) Substrate->N_Alkylation Alkyl Halide FC_Acylation Pathway B: Friedel-Crafts (Target: Phenyl Ring) Substrate->FC_Acylation Electrophile / Lewis Acid Side_Quat Side Reaction: Quaternary Salt Formation (Over-alkylation) N_Alkylation->Side_Quat Excess Electrophile Side_Lewis Side Reaction: Lewis Acid Complexation (Catalyst Deactivation) FC_Acylation->Side_Lewis Unprotected Amine Solution_A Solution: Syringe Pump & Excess Amine Side_Quat->Solution_A Solution_B Solution: In-situ TFAA Protection Side_Lewis->Solution_B

Chemoselectivity pathways and side-reaction mitigation in 4-(3-phenylpropyl)piperidine.

Workflow Step1 Step 1: Dissolution 4-(3-phenylpropyl)piperidine in anhydrous DCM at 0°C Step2 Step 2: In-situ Protection Add 1.0 eq TFAA Forms neutral amide Step1->Step2 Step3 Step 3: Aromatic Acylation Add 1.0+ eq TFAA Friedel-Crafts at RT for 16h Step2->Step3 Step4 Step 4: Quench & Workup Pour into ice-cold NaHCO3 Extract with DCM Step3->Step4

Step-by-step workflow for the chemoselective Friedel-Crafts acylation.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR). (2025). Avoiding Over-alkylation. ACS GCIPR Reagent Guides. [Link]

  • Lin, B., et al. (2023). Hydroxide Conducting Membranes with Quaternary Ammonium Cations Tethered to Poly(arylene alkylene)s via Flexible Phenylpropyl Spacers. Chemistry of Materials, ACS Publications.[Link]

Sources

Optimization

4-(3-Phenylpropyl)piperidine hydrochloride dose-response curve issues

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-(3-phenylpropyl)piperidine hydrochloride. This guide is designed to assist you in troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(3-phenylpropyl)piperidine hydrochloride. This guide is designed to assist you in troubleshooting and interpreting dose-response curve data generated during your in-vitro experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your research.

This compound, a piperidine derivative, is a valuable tool in neuroscience research, primarily recognized for its interaction with sigma-1 (σ1) receptors.[1][2] Understanding its specific pharmacological profile is key to generating reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the experimental use of 4-(3-phenylpropyl)piperidine hydrochloride.

Question 1: My dose-response curve for 4-(3-phenylpropyl)piperidine hydrochloride is not a classic sigmoidal shape. Instead, I'm observing a "U-shaped" or biphasic response. Is this expected?

Answer: Yes, a biphasic or U-shaped dose-response curve is a known characteristic of many sigma-1 receptor agonists.[3][4][5] This is a departure from the typical sigmoidal curve and can be perplexing without understanding the underlying mechanism.

Causality: The biphasic response is thought to be due to the complex nature of sigma-1 receptor pharmacology. At lower concentrations, the compound may be acting primarily as a selective agonist at the sigma-1 receptor, leading to a desired cellular response. However, at higher concentrations, it may begin to interact with other targets or induce receptor desensitization or internalization, leading to a decrease in the observed response.[6] This phenomenon highlights a therapeutic window, where the optimal effect is observed within a specific concentration range.[3]

What to do:

  • Embrace the curve: Do not discard the data assuming it's an artifact. This biphasic pattern is likely a true representation of the compound's activity.

  • Expand your concentration range: Ensure you have tested a wide enough range of concentrations to fully define both the ascending and descending portions of the curve. This may require going to lower and higher concentrations than initially planned.

  • Data Analysis: Use a non-linear regression model that can accommodate a biphasic curve, such as a bell-shaped or biphasic dose-response model, to analyze your data and determine the optimal effective concentration.

Question 2: I am seeing high variability between my replicate wells at certain concentrations. What could be the cause?

Answer: High variability can stem from several factors, from technical execution to the physicochemical properties of the compound.

Troubleshooting Steps:

  • Ensure Complete Solubilization: 4-(3-phenylpropyl)piperidine hydrochloride is the salt form, which enhances its aqueous solubility.[7] However, at very high concentrations, it may still be prone to precipitation in complex cell culture media.

    • Protocol: Always prepare your highest stock solution in an appropriate solvent (e.g., sterile water or DMSO) and visually inspect for complete dissolution before serial dilutions into your assay buffer or media. Perform a solubility test in your specific cell culture medium if you suspect precipitation.

  • Pipetting Accuracy: Inaccurate pipetting, especially when performing serial dilutions, can introduce significant errors.

    • Protocol: Ensure your pipettes are calibrated. For viscous solutions or when preparing serial dilutions, consider using reverse pipetting techniques to improve accuracy.

  • Cell Seeding Uniformity: Uneven cell distribution in your multi-well plates is a common source of variability.

    • Protocol: Ensure your cell suspension is homogenous before and during plating. After seeding, gently rock the plate in multiple directions to ensure an even distribution of cells across the well bottom.

Question 3: My dose-response curve is flat, showing little to no effect of the compound. What should I check?

Answer: A flat dose-response curve can be due to several factors, ranging from the compound's stability to the biological system itself.

Troubleshooting Steps:

  • Compound Stability: While the hydrochloride salt is generally stable, improper storage or handling can lead to degradation.[8]

    • Protocol: Store the compound as recommended by the supplier, typically in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment to rule out degradation in solution.

  • Incorrect Concentration Range: The effective concentrations of the compound may be outside the range you have tested.

    • Protocol: Perform a wider range-finding experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar) to identify the active concentration range.

  • Cellular System Suitability: The cell line you are using may not express the sigma-1 receptor, or the downstream signaling pathway you are measuring may not be modulated by sigma-1 receptor activation in that specific cell type.

    • Protocol: Confirm the expression of the sigma-1 receptor in your cell line using techniques like Western blot or qPCR. Consider using a positive control compound known to elicit a response in your assay system to validate the assay itself.

Experimental Protocols

General Protocol for In-Vitro Dose-Response Experiment

This protocol provides a general framework. Specific details will need to be optimized for your particular cell line and assay.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(3-phenylpropyl)piperidine hydrochloride in sterile, nuclease-free water or DMSO.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Perform your chosen assay to measure the cellular response (e.g., cell viability, proliferation, calcium signaling, or a specific biomarker).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a suitable non-linear regression model. For a biphasic curve, a bell-shaped model is appropriate.

Sigma-1 Receptor Binding Assay (Competitive Inhibition)

This protocol is adapted from established methods for determining the binding affinity of a compound to the sigma-1 receptor.[9]

  • Membrane Preparation:

    • Prepare cell or tissue homogenates from a source known to express the sigma-1 receptor (e.g., HEK293 cells overexpressing the receptor, or guinea pig brain).[9]

  • Assay Buffer:

    • Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture:

    • In each well of a 96-well plate, add:

      • Membrane preparation

      • A fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine).[10]

      • Increasing concentrations of 4-(3-phenylpropyl)piperidine hydrochloride (the competitor).

      • For non-specific binding, add a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competitive binding model to determine the Ki (inhibitory constant).

Data Presentation

Table 1: Hypothetical Dose-Response Data for 4-(3-phenylpropyl)piperidine hydrochloride

This table illustrates a typical biphasic response in a cell-based assay.

Concentration (nM)Log ConcentrationNormalized Response (%)
0.1-102
1-915
10-845
100-785
1000-698
10000-570
100000-440
1000000-310

Visualizations

Diagram 1: Biphasic Dose-Response Curve Workflow

Biphasic_Dose_Response cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Wide Range Concentration Series B Cell-Based Assay A->B C Data Acquisition B->C D Normalization to Control C->D Raw Data E Plot: Response vs. Log[Concentration] D->E F Non-linear Regression (Bell-Shaped Model) E->F G Determine Optimal Concentration F->G H Further Experiments G->H Informed Decision

Caption: Workflow for analyzing a biphasic dose-response curve.

Diagram 2: Sigma-1 Receptor Signaling Pathway

Sigma1_Pathway cluster_er Endoplasmic Reticulum cluster_cellular Cellular Environment S1R Sigma-1 Receptor BiP BiP Chaperone S1R->BiP Binding (inactive state) Response Modulation of Ion Channels & Signaling Proteins S1R->Response Translocation & Modulation Ligand 4-(3-Phenylpropyl)piperidine (Agonist) Ligand->S1R Activation Stress Cellular Stress Stress->BiP Release

Caption: Simplified Sigma-1 receptor activation pathway.

References

  • Chem-Impex. (n.d.). 4-(3-Phenylpropyl)piperidine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Biphasic dose response is a characteristic of many Sigma1R ligands. Retrieved March 7, 2026, from [Link]

  • Maurice, T. (2021). Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders. Expert Opinion on Drug Discovery, 16(4), 373-389. [Link]

  • ResearchGate. (n.d.). Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders. Retrieved March 7, 2026, from [Link]

  • Google Patents. (1966). US3294804A - 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine.
  • Google Patents. (1959). US2904550A - 4-phenylpiperidines and their preparation.
  • PubChem. (n.d.). 4-(3-Phenylpropyl)piperidine. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2022, June 15). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Retrieved March 7, 2026, from [Link]

  • The Snow Foundation. (2020, November 30). Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders. Retrieved March 7, 2026, from [Link]

  • PubMed. (2011, October 15). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Retrieved March 7, 2026, from [Link]

  • ChemicalCell. (n.d.). 4-(3-Phenylpropyl)Piperidine CAS NO 18495-82-4. Retrieved March 7, 2026, from [Link]

  • PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, November 18). (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved March 7, 2026, from [Link]

  • UniBa. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Improving the selectivity of reactions involving 4-substituted piperidines

Welcome to the Technical Support Center for Piperidine Functionalization . This guide is engineered for researchers and drug development professionals facing selectivity bottlenecks—specifically regioselectivity, chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Functionalization . This guide is engineered for researchers and drug development professionals facing selectivity bottlenecks—specifically regioselectivity, chemoselectivity, and stereoselectivity—when synthesizing or modifying 4-substituted piperidines.

Rather than providing generic reaction overviews, this center addresses field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to ensure reproducible outcomes in your synthetic workflows.

Part 1: Troubleshooting Stereochemical Control & Desymmetrization

Q1: I am attempting to synthesize 3,4-disubstituted piperidines from achiral precursors, but transition-metal catalysis is yielding poor enantiomeric excess (ee). How can I achieve precise stereocontrol? A1: The inherent symmetry and electronic properties of simple piperidines make traditional asymmetric transition-metal catalysis challenging. To bypass this, we recommend a chemo-enzymatic dearomatization strategy[1]. By starting with an N-substituted tetrahydropyridine, you can utilize an amine oxidase (AmOx) to generate a transient dihydropyridinium (DHP) intermediate in situ. This creates an activated C=C bond conjugated to a C=N bond. An ene imine reductase (EneIRED) then asymmetrically reduces this intermediate. The causality here relies on the enzymatic active site providing a highly restricted chiral pocket that dictates the facial selectivity of the hydride transfer, yielding stereo-defined 3,4-substituted piperidines with >99% ee[1].

ChemoEnzymatic N1 N-Substituted Tetrahydropyridine N2 Dihydropyridinium Intermediate N1->N2 Amine Oxidase (In situ Oxidation) N3 Stereo-defined 3,4- Substituted Piperidine N2->N3 Ene Imine Reductase (Asymmetric Reduction)

Chemo-enzymatic cascade for stereoselective 3,4-disubstituted piperidine synthesis.

Q2: When performing nucleophilic additions to 4-substituted piperidin-2-ones, my diastereomeric ratio (dr) is unacceptably low. What chiral auxiliary provides the best facial shielding? A2: The lack of stereocontrol usually stems from insufficient steric bulk near the reactive center. Implementing an N-galactosylation strategy on 2-pyridone precursors resolves this[2]. By attaching an O-pivaloylated N-galactosyl auxiliary and activating the system with trialkylsilyl trifluoromethanesulfonate, you form a silyloxy-pyridinium intermediate. The bulky pivaloyloxy groups on the carbohydrate auxiliary effectively shield one face of the ring. When organometallic reagents (Grignard or organocuprates) are introduced, nucleophilic attack is forced to the opposite face, resulting in complete regioselectivity and excellent stereoselectivity at the C4 position[2].

Part 2: Regioselectivity in Late-Stage Functionalization

Q3: My late-stage α-alkylation of complex N-alkyl 4-substituted piperidines is producing a messy mixture of endo-cyclic and exo-cyclic regioisomers. How can I strictly favor the endo-cyclic product? A3: Direct α-functionalization of saturated N-alkyl piperidines often suffers from competing C-H abstraction sites. To control regioselectivity, you must shift from direct abstraction to a controlled elimination pathway via N-oxide intermediates [3]. By oxidizing the tertiary amine to an N-oxide and treating it with a mild activating agent (like pivaloyl chloride), you induce a highly regioselective α-C-H elimination. The thermodynamics of this specific elimination strongly favor the formation of the endo-cyclic iminium ion over the exo-cyclic variant[3]. Subsequent in situ trapping with carbon-based nucleophiles (e.g., Grignard or Zn-mediated reagents) ensures exclusive functionalization on the piperidine ring.

Regioselective A N-Alkyl Piperidine N-Oxide B endo-Cyclic Iminium Ion A->B α-C-H Elimination (Regioselective) D exo-Cyclic Iminium (Minimized) A->D Competing Pathway C α-Alkylated Piperidine B->C Nucleophilic Addition (Grignard/Zn-mediated)

Regioselective endo-cyclic iminium formation and subsequent α-alkylation.

Q4: Is there a catalytic method to desymmetrize N-protected 4-substituted piperidines to form chiral N,O-acetals? A4: Yes. You can achieve this via enantioselective C(sp3)-H bond oxidation using high-valent manganese-oxo species[4]. By employing hydrogen peroxide as the oxidant and a phthalimido N-protected chiral amino acid as a coligand in 2,2,2-trifluoroethanol (TFE), the reaction exhibits high site-selectivity at the methylene units α to the nitrogen. The chiral ligand dictates the enantioselective formation of the iminium ion, which is immediately trapped by the oxidatively resistant TFE solvent, yielding chiral N,O-acetals with up to 98% ee[4].

Part 3: Self-Validating Experimental Methodologies

Protocol 1: Chemo-Enzymatic Synthesis of Stereo-defined 3,4-Substituted Piperidines

This protocol utilizes a self-validating analytical checkpoint to ensure the oxidase cascade is functioning before reduction occurs.

  • Enzymatic Cascade Setup: In a reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.5). Add the N-substituted tetrahydropyridine substrate (10 mM final concentration).

  • Catalyst & Cofactor Addition: Introduce Amine Oxidase (AmOx, 2 mg/mL) and Ene Imine Reductase (EneIRED, 2 mg/mL). Add the NADP+ cofactor (1 mM) and a glucose/glucose dehydrogenase recycling system to maintain the hydride source.

  • Incubation & Validation Checkpoint: Incubate the mixture at 30°C with gentle shaking (150 rpm). Self-Validation Step: At t = 2 hours, extract a 50 µL aliquot, quench with acetonitrile, and analyze via LC-MS. You must observe the mass corresponding to the dihydropyridinium (DHP) intermediate[1]. If absent, verify AmOx activity and oxygen availability.

  • Completion & Isolation: Continue incubation for 24 hours. Extract the aqueous layer three times with ethyl acetate. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Stereochemical Verification: Determine the enantiomeric excess using chiral HPLC and confirm the relative stereochemistry at C3/C4 using 2D NOESY NMR.

Protocol 2: Late-Stage α-Functionalization via endo-Cyclic Iminium Ions

Designed for complex N-alkyl piperidines where regiocontrol is paramount.

  • N-Oxidation: Dissolve the N-alkyl piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C. Add m-CPBA (1.1 equiv) portion-wise. Stir for 2 hours. Self-Validation Step: Monitor via TLC (using an amine-sensitive stain like Dragendorff's reagent). Proceed only when the starting material is completely consumed to prevent competitive direct functionalization.

  • Regioselective Elimination: Cool the reaction mixture to -78°C under an argon atmosphere. Dropwise, add pivaloyl chloride (PivCl, 2.5 equiv) to induce α-C-H elimination, exclusively generating the endo-cyclic iminium ion[3]. Stir for 30 minutes.

  • Nucleophilic Trapping: Add the desired Grignard reagent (R-MgX, 3.0 equiv) or organozinc reagent dropwise at -78°C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with DCM, dry the organic layers, and concentrate. Purify the crude product via silica gel chromatography. Verify regioselectivity via ¹H NMR (integration of the newly formed α-proton vs. unreacted sites).

Part 4: Quantitative Data Summary

The following table summarizes the expected selectivity outcomes based on the methodologies discussed, providing a benchmark for your experimental results.

Functionalization StrategyTarget ScaffoldPrimary Selectivity MetricExpected YieldReference
Chemo-Enzymatic Dearomatization 3,4-Disubstituted Piperidines>99% ee, >95:5 drUp to 95%[1]
Mn-Catalyzed C(sp3)-H Oxidation Chiral N,O-AcetalsUp to 98% eeUp to 86%[4]
N-Galactosylation Auxiliary 4-Alkyl-piperidin-2-onesComplete Regioselectivity, High dr75–90%[2]
endo-Iminium Functionalization α-Alkylated N-Alkyl PiperidinesExclusive endo-Regioselectivity60–85%[3]

References

  • Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives Zeitschrift für N
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines National Institutes of Health (NIH) / JACS
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines The Journal of Organic Chemistry (ACS)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Sigma Receptor Binding Affinity: The Case of the 4-(3-Phenylpropyl)piperidine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-(3-Phenylpropyl)piperidine Scaffold In the landscape of neuropharmacology and medicinal chemistry, the 4-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-(3-Phenylpropyl)piperidine Scaffold

In the landscape of neuropharmacology and medicinal chemistry, the 4-(3-phenylpropyl)piperidine structure stands out as a privileged scaffold.[1][2] Its derivatives are pivotal intermediates in the synthesis of novel therapeutics targeting the central nervous system (CNS).[3] This guide focuses on the validation of its binding affinity, particularly towards the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These unique receptor proteins are implicated in a host of physiological and pathological processes, including neuroprotection, psychiatric disorders, pain modulation, and cancer cell proliferation, making them high-value targets for drug discovery.[4]

Understanding the binding affinity—the tenacity with which a ligand binds to its receptor—is the foundational first step in characterizing a compound's potential. A high-affinity interaction is often a prerequisite for potent biological activity. This guide provides an objective comparison of methodologies to determine binding affinity, presents experimental data for key sigma receptor ligands, and explains the causality behind the scientific choices made during protocol design. While specific binding data for the unsubstituted parent compound, 4-(3-phenylpropyl)piperidine, is not prominently available in peer-reviewed literature, we will use the well-characterized and structurally related sigma-1 agonist, SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) , as a primary exemplar to illustrate the validation process alongside other critical reference compounds.[5]

Pillar 1: The Science of Quantifying Molecular Interactions

Binding affinity is a quantitative measure of the equilibrium of the interaction between a ligand (e.g., 4-(3-phenylpropyl)piperidine derivative) and a receptor. It is typically expressed by the inhibition constant (Kᵢ) or the dissociation constant (Kₑ) . A lower Kᵢ or Kₑ value signifies a higher binding affinity. The IC₅₀ value, the concentration of a competing ligand that displaces 50% of a specific radioligand, is experimentally determined and then converted to the Kᵢ value.

Two gold-standard techniques are predominantly employed for this purpose: the classical Radioligand Binding Assay (RBA) and the more modern, label-free Surface Plasmon Resonance (SPR).

Methodology I: Radioligand Binding Assay (RBA)

The RBA is a robust and highly sensitive method that has been the cornerstone of pharmacology for decades. Its trustworthiness stems from a direct, competitive principle: measuring how effectively a test compound competes with a radioactively labeled ligand (radioligand) of known high affinity for the target receptor.

Causality in Experimental Design: Why RBA?

We choose RBA for its direct measurement of binding to receptors in a near-native environment (cell membranes). It allows for high-throughput screening and provides highly reproducible Kᵢ values, which are essential for comparing the potencies of different compounds. The choice of radioligand and receptor source is critical for data integrity. For sigma receptors, specific radioligands have been established:

  • For σ₁ Receptors: [³H]-(+)-pentazocine is the selective radioligand of choice due to its high affinity and selectivity for this subtype.

  • For σ₂ Receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is commonly used. However, DTG is non-selective and binds to both σ₁ and σ₂ receptors.[4] Therefore, to isolate σ₂ binding, the assay must be conducted in the presence of an unlabeled σ₁-selective ligand (a "masking agent") like (+)-pentazocine to occupy all σ₁ sites.[5]

Detailed Protocol: Competitive RBA for σ₁ and σ₂ Receptors

Objective: To determine the Kᵢ of a test compound for the σ₁ and σ₂ receptors.

Materials:

  • Receptor Source: Guinea pig brain or rat liver membrane homogenates, which are rich in sigma receptors.

  • Radioligands: [³H]-(+)-pentazocine for σ₁ assays; [³H]DTG for σ₂ assays.

  • Test Compound: 4-(3-Phenylpropyl)piperidine hydrochloride or its derivatives, serially diluted.

  • Reference Compounds: Haloperidol, (+)-Pentazocine.

  • Buffers: Tris-HCl buffer (50 mM, pH 8.0).

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Detection: Liquid scintillation counter.

Experimental Workflow:

RBA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Receptor Receptor Source (e.g., Brain Membranes) Total Total Binding: Membranes + Radioligand Receptor->Total NSB Non-Specific Binding (NSB): Membranes + Radioligand + High [Unlabeled Ligand] Receptor->NSB Compete Competitive Binding: Membranes + Radioligand + Test Compound Receptor->Compete TestCmpd Serial Dilutions of Test Compound TestCmpd->Compete RadioL Radioligand ([³H](+)-Pentazocine or [³H]DTG) RadioL->Total RadioL->NSB RadioL->Compete Filter Filtration & Washing Total->Filter Incubate to Equilibrium NSB->Filter Incubate to Equilibrium Compete->Filter Incubate to Equilibrium Count Scintillation Counting Filter->Count Calc Calculate Specific Binding: Total - NSB Count->Calc Curve Generate Curve: % Specific Binding vs [Cmpd] Calc->Curve Ki Determine IC₅₀ Calculate Kᵢ Curve->Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add receptor membranes and radioligand (-pentazocine at ~2-5 nM for σ₁; or [³H]DTG at ~3-10 nM for σ₂) to wells.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol) to define background binding.

    • Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound. For σ₂ assays, add a masking concentration of unlabeled (+)-pentazocine (~200 nM) to all wells (Total, NSB, and Competitive).[5]

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding to the filter itself.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Methodology II: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[6] It provides not only equilibrium affinity data (Kₑ) but also kinetic rate constants (the association rate, kₐ, and the dissociation rate, kₑ).

Causality in Experimental Design: Why SPR?

SPR is chosen as a validation method because it offers a different and complementary perspective to RBA. It is highly valuable for:

  • Label-Free Detection: It eliminates potential artifacts introduced by radiolabeling.

  • Kinetic Data: Understanding the on-rate (kₐ) and off-rate (kₑ) provides deeper mechanistic insight into the binding event. A fast on-rate and slow off-rate are often desirable for therapeutic candidates.

  • Small Molecule Analysis: Modern SPR instruments are sensitive enough to detect the binding of small molecules (~200 Da) to much larger immobilized proteins.

Generalized Protocol: Small Molecule SPR Analysis

Objective: To determine the Kₑ, kₐ, and kₑ of a test compound for a purified sigma receptor.

Materials:

  • SPR Instrument & Sensor Chip: (e.g., Biacore system with a CM5 sensor chip).

  • Target Protein: Purified, recombinant human σ₁ or σ₂ receptor protein.

  • Test Compound: 4-(3-Phenylpropyl)piperidine hydrochloride or its derivatives, serially diluted in running buffer.

  • Buffers: Immobilization buffers (e.g., sodium acetate) and running buffer (e.g., HBS-EP).

  • Immobilization Chemistry: Amine coupling kit (EDC/NHS).

Experimental Workflow:

SPR_Workflow cluster_immobilization 1. Immobilization Phase cluster_binding 2. Binding Cycle (Real-Time) cluster_analysis 3. Data Analysis Activate Activate Chip Surface (EDC/NHS) Couple Couple Receptor Protein (via Amine Groups) Activate->Couple Deactivate Deactivate & Block (Ethanolamine) Couple->Deactivate Baseline A: Establish Baseline (Running Buffer Flow) Association B: Association (Inject Test Compound) Baseline->Association Dissociation C: Dissociation (Running Buffer Flow) Association->Dissociation Regen D: Regeneration (e.g., Low pH Glycine) Dissociation->Regen Sensorgram Generate Sensorgram (Response Units vs. Time) Fit Fit Data to Kinetic Model (e.g., 1:1 Langmuir) Sensorgram->Fit Constants Determine kₐ, kₑ, and Kₑ (Kₑ = kₑ / kₐ) Fit->Constants

Sources

Comparative

A Comparative Guide to Sigma-1 Receptor Agonists in Neuroprotection: 4-(3-Phenylpropyl)piperidine Hydrochloride and PRE-084

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Sigma-1 Receptor-Mediated Neuroprotection The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Sigma-1 Receptor-Mediated Neuroprotection

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a spectrum of neurological disorders.[1] Activation of S1R has been shown to confer broad neuroprotective effects, making S1R agonists a subject of intense research in the quest for effective treatments for conditions like stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[2][3] This guide provides an in-depth, objective comparison of two notable sigma-1 receptor agonists: PRE-084 and 4-(3-Phenylpropyl)piperidine hydrochloride.

It is important to note a clarification regarding the latter compound. While the initial inquiry specified 4-(3-Phenylpropyl)piperidine hydrochloride, the significant body of neuroprotection research is centered on a closely related molecule, 4-phenyl-1-(4-phenylbutyl) piperidine, frequently abbreviated as PPBP.[4][5][6][7][8] Given the extensive data available for PPBP in the context of neuroprotection, this guide will focus on comparing PRE-084 with PPBP, while acknowledging the structural similarity to 4-(3-Phenylpropyl)piperidine.

PRE-084 is a highly selective and extensively studied S1R agonist, serving as a reference compound in numerous neuroprotection studies.[2] In contrast, PPBP has also demonstrated potent neuroprotective effects, particularly in preclinical models of ischemic stroke.[4][5][6] This guide will dissect the available experimental data to provide a clear comparison of their performance, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Comparative Analysis: Key Properties and Neuroprotective Efficacy

A direct head-to-head comparative study of PRE-084 and PPBP in the same experimental models is not extensively documented in the current literature. However, by collating data from various independent studies, we can construct a comparative overview of their key characteristics and neuroprotective potential.

Feature4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)PRE-084
Target Potent sigma-1 receptor ligand[4][5][6]High-affinity, selective sigma-1 receptor agonist
Sigma-1 Receptor Affinity (Ki) Not explicitly stated in the provided search results.2.2 nM
Sigma-2 Receptor Affinity (Ki) Not explicitly stated in the provided search results.13091 nM
Selectivity (σ2/σ1) Not explicitly stated in the provided search results.~5950-fold
In Vitro Neuroprotection Models Data not prominently available in search results.Protective effects in PC6.3 cells expressing mutant huntingtin; Protection against glutamate-induced morphological and functional changes in primary hippocampal neurons.[9][10]
In Vivo Neuroprotection Models Attenuates infarction volume in transient focal ischemia (MCAO) in rats and cats.[4][5][6][8]Reduces lesion size in excitotoxic brain injury in newborn mice[9]; Improves locomotor function and motor neuron survival in ALS mouse models[2][3]; Reduces infarct volume and neurological deficits in embolic stroke in rats.[2]
Reported In Vivo Efficacy Reduces cortical infarction volume by ~67% in rats at 1 µmol/kg/h for 24h after MCAO.[4]A single intraperitoneal injection of 0.1 µg/g or 10 µg/g significantly reduced lesion size in cortical gray matter in a neonatal excitotoxic brain injury model.[9]
Mechanism of Action Attenuation of neuronal nitric oxide synthase (nNOS) activity and ischemia-evoked nitric oxide (NO) production.[7]Modulates neuroinflammation by restoring the M1/M2 microglial phenotype ratio[2]; Protects against endoplasmic reticulum stress-mediated apoptosis[2]; Enhances neurotrophic factor signaling (BDNF).[3]

Delving into the Mechanism: The Sigma-1 Receptor Signaling Pathway

The neuroprotective effects of both PPBP and PRE-084 are mediated through their agonistic activity at the sigma-1 receptor. S1R activation triggers a cascade of downstream signaling events that collectively contribute to neuronal survival and resilience.

G cluster_0 Sigma-1 Receptor Agonist (PRE-084 or PPBP) cluster_1 Downstream Neuroprotective Mechanisms cluster_2 Cellular Outcomes Agonist PRE-084 / PPBP S1R Sigma-1 Receptor (S1R) (ER-Mitochondria Interface) Agonist->S1R binds and activates Ca_Homeostasis Modulation of Ca2+ Homeostasis S1R->Ca_Homeostasis ER_Stress Reduction of ER Stress S1R->ER_Stress Oxidative_Stress Attenuation of Oxidative Stress S1R->Oxidative_Stress Neuroinflammation Modulation of Neuroinflammation S1R->Neuroinflammation Neurotrophic_Factors Upregulation of Neurotrophic Factors (e.g., BDNF) S1R->Neurotrophic_Factors Neuronal_Survival Increased Neuronal Survival Ca_Homeostasis->Neuronal_Survival Apoptosis Decreased Apoptosis ER_Stress->Apoptosis Oxidative_Stress->Neuronal_Survival Neuroinflammation->Neuronal_Survival Neurotrophic_Factors->Neuronal_Survival Neurite_Outgrowth Enhanced Neurite Outgrowth Neurotrophic_Factors->Neurite_Outgrowth

Figure 1: Simplified signaling pathway of sigma-1 receptor agonists in neuroprotection.

Experimental Protocols: A Guide to Assessing Neuroprotective Efficacy

The following protocols provide standardized methods for evaluating the neuroprotective effects of compounds like PPBP and PRE-084 in both in vitro and in vivo settings.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring mitochondrial metabolic activity.

Cell Line: SH-SY5Y human neuroblastoma cells.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., PPBP or PRE-084) for 2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as glutamate (10 mM) or H₂O₂ (100 µM), to the wells (except for the control group) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model simulates ischemic stroke to evaluate the neuroprotective effects of a compound in a living organism.

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a 4-0 nylon monofilament suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for a specified period (e.g., 90 minutes) and then withdraw the suture to allow for reperfusion.

  • Compound Administration: Administer the test compound (e.g., PPBP or PRE-084) at the desired dose and time point (e.g., during ischemia or at the onset of reperfusion).

  • Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), sacrifice the animal, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow start_vitro Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with Test Compound start_vitro->pretreatment neurotoxin Induce Neurotoxicity (e.g., Glutamate, H2O2) pretreatment->neurotoxin assessment_vitro Assess Neuroprotection (MTT, LDH, Western Blot) neurotoxin->assessment_vitro end_vitro Data Analysis assessment_vitro->end_vitro start_vivo Induce Focal Ischemia (MCAO Model in Rats) treatment Administer Test Compound start_vivo->treatment assessment_vivo Neurological Scoring & Infarct Volume Measurement treatment->assessment_vivo end_vivo Data Analysis assessment_vivo->end_vivo

Figure 2: Comparative experimental workflows for in vitro and in vivo neuroprotection studies.

Conclusion and Future Directions

Both PRE-084 and 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) demonstrate significant promise as neuroprotective agents through their agonistic activity at the sigma-1 receptor. PRE-084 stands out for its high selectivity and the breadth of preclinical studies across various neurodegenerative models, highlighting its multifaceted mechanisms of action that include anti-inflammatory, anti-apoptotic, and neurotrophic effects.[2][3] PPBP has shown robust efficacy in models of ischemic stroke, with a key mechanism identified as the attenuation of excitotoxicity-induced nitric oxide production.[7]

For researchers, the choice between these compounds may depend on the specific research question and the pathological model being investigated. PRE-084 offers a well-characterized tool for exploring the broader therapeutic potential of S1R activation in neurodegeneration. PPBP, on the other hand, provides a valuable lead for the development of drugs specifically targeting ischemic brain injury.

Future research should aim for direct comparative studies of these and other S1R agonists in standardized models of neurodegeneration. Such studies will be crucial for elucidating the subtle differences in their pharmacological profiles and for identifying the optimal therapeutic contexts for each compound. Furthermore, a deeper understanding of the downstream signaling pathways and the identification of biomarkers for S1R activation will be vital for the successful clinical translation of this promising class of neuroprotective agents.

References

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activ
  • Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)
  • PPBP [4-Phenyl-1-(4-phenylbutyl) Piperidine] Decreases Brain Injury After Transient Focal Ischemia in Rats.
  • PRE-084 hydrochloride | σ1 Receptors. Tocris Bioscience.
  • PPBP [4-phenyl-1-(4-phenylbutyl)
  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed.
  • sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. PubMed.
  • Neuroprotective effects of the Sigma-1 receptor (S1R)
  • Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. PMC.
  • Neuroprotective effects of the Sigma-1 receptor (SIR) agonist PRE-084, in a mouse model of moter neuron disease not linked to SOD1 mutation.
  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI.
  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. IOVS.
  • PRE-084. Wikipedia.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
  • Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. PubMed.
  • 299 PRE-084, A Sigma-1 Receptor Ligand, Protects Against Excitotoxic Perinatal Brain Injury in Newborn Mice.
  • Sigma Receptors. MilliporeSigma.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegener
  • A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegener
  • Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl.... PubMed.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC.
  • N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. PMC.
  • 4-(3-Phenylpropyl)piperidine | 18495-82-4. J&K Scientific.
  • First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans.
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
  • Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire (Research Profiles).
  • 4-(3-Phenylpropyl)Piperidine CAS NO 18495-82-4. ChemicalCell.

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Validation

Comparative Analysis of 4-Substituted Piperidine Synthesis Methods: A Technical Guide for Drug Development

The piperidine scaffold is a privileged pharmacophore, representing one of the most ubiquitous N-heterocycles in FDA-approved therapeutics. Functionalization at the C4 position is a critical vector for modulating target...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a privileged pharmacophore, representing one of the most ubiquitous N-heterocycles in FDA-approved therapeutics. Functionalization at the C4 position is a critical vector for modulating target affinity, metabolic stability, and 3D spatial geometry in drug design. As a Senior Application Scientist, I frequently evaluate synthetic routes not just on theoretical yield, but on operational robustness, step economy, and downstream scalability.

This guide provides an objective, data-driven comparison of the three most robust methodologies for synthesizing 4-substituted piperidines: Transition-Metal Cross-Coupling , Photoredox Dual Catalysis , and Pyridine Dearomatization .

Logical Workflows and Mechanistic Pathways

Understanding the mechanistic divergence of these three methods is essential for selecting the appropriate strategy for your target molecule. The diagram below illustrates the foundational logic and intermediate generation for each approach.

PiperidineSynthesis Start1 4-Halopiperidines Inter1 Organozinc/Organoboron Intermediate Start1->Inter1 Metal Insertion (Zn/B) Start2 4-Substituted Pyridines Inter2 Dihydropyridine Intermediate Start2->Inter2 Activation + Nu- Attack Start3 Unactivated Piperidines Inter3 α-Amino or Alkyl Radical Start3->Inter3 SET via Photocatalyst Method1 Negishi/Suzuki Cross-Coupling (Pd-Catalyzed) Product 4-Substituted Piperidines (cis/trans isomers) Method1->Product Reductive Elimination Method2 Dearomatization & Reduction (Nucleophilic Addition) Method2->Product Catalytic Hydrogenation Method3 Photoredox/Ni Dual Catalysis (Radical C-H Functionalization) Method3->Product Radical Cross-Coupling Inter1->Method1 Inter2->Method2 Inter3->Method3

Fig 1: Logical workflows of 4-substituted piperidine synthesis methodologies.

Quantitative Performance Comparison

When selecting a synthetic route, researchers must balance stereocontrol against functional group tolerance. The table below summarizes the operational metrics of each method based on validated experimental data[1],[2],[3].

Synthesis StrategyTypical YieldsDiastereoselectivity (d.r.)Functional Group ToleranceScalabilityKey Reagents
Pd-Catalyzed Negishi Coupling 50–74%High (up to >95:5)Moderate (sensitive to acidic protons)Moderate (requires strictly anhydrous conditions)TMPP₂PdCl₂, LiCl, Zn dust
Photoredox/Ni Dual Catalysis 60–90%Low to ModerateExcellent (tolerates alcohols, amines, water)High (flow chemistry amenable)Ir(ppy)₂(dtbpy)PF₆, NiCl₂, Blue LEDs
Pyridine Dearomatization / Reduction 65–95%Moderate (depends on reduction catalyst)Good (alkenes/alkynes may be co-reduced)High (utilizes cheap bulk reagents)Benzyl chloroformate, RMgX, Pd/C, H₂

Validated Experimental Protocols & Causality Analysis

To ensure scientific integrity, a protocol must be more than a list of instructions; it must explain the why behind the what. Below are detailed methodologies featuring causality breakdowns and self-validating system checks.

Diastereoselective Negishi Cross-Coupling

Overview: This method involves the direct cross-coupling of 4-halopiperidines via organozinc intermediates to yield highly diastereoselective cis- or trans-2,4-disubstituted piperidines[1].

  • Step 1: Zinc Insertion. 4-iodopiperidine is treated with zinc dust in the presence of LiCl.

    • Causality: LiCl is critical; it breaks up polymeric zinc species, increasing the reactivity of the zinc dust and solubilizing the resulting organozinc reagent as a highly reactive zincate complex[1].

  • Step 2: Palladium-Catalyzed Coupling. The piperidin-4-ylzinc reagent is coupled with an aryl iodide using 5% TMPP₂PdCl₂ as the catalyst.

    • Causality: The bulky TMPP (tris(2,4,6-trimethoxyphenyl)phosphine) ligand provides the necessary steric environment to facilitate rapid reductive elimination while suppressing unwanted β-hydride elimination. This stereoconvergent process favors the thermodynamically stable palladium intermediates, resulting in high d.r. (up to 95:5)[1].

  • Self-Validation Check: The formation of the active organozinc species can be visually confirmed by the consumption of zinc dust and a slight exotherm. Aliquot quenching with iodine should yield the starting 4-iodopiperidine, confirming active zincate concentration before proceeding to the cross-coupling step.

Photoredox/Nickel Dual Catalysis

Overview: An exceptionally mild approach that utilizes visible light to generate carbon-centered radicals, which are subsequently trapped by a nickel catalyst for cross-coupling[2].

  • Step 1: Photocatalyst Excitation. The reaction utilizes an Ir(ppy)₂(dtbpy)PF₆ photocatalyst alongside a NiBr₂•bpy catalyst, MgCl₂, and NEt₃.

    • Causality: Irradiation with blue LEDs matches the absorption maximum of the Ir-catalyst. The excited Ir species undergoes single-electron transfer (SET) to generate an alkyl radical from the piperidine precursor (e.g., an alkyl bromide or α-silylamine)[2].

  • Step 2: Nickel Catalytic Cycle. The generated radical is funneled into the nickel cycle.

    • Causality: The Ni catalyst captures the radical and undergoes oxidative addition with an aryl halide. The dual cycle is closed by a final SET between the metal complexes, regenerating both catalysts. This method is highly compatible with DNA-encoded library (DEL) conditions due to its aqueous tolerance[2].

  • Self-Validation Check: The reaction mixture must display characteristic luminescence under blue LED irradiation. Loss of color or precipitation of black nickel species indicates catalyst degradation or oxygen ingress, validating the need for strict degassing protocols.

Pyridine Dearomatization and Selective Reduction

Overview: This classical yet highly scalable approach relies on the nucleophilic addition to activated pyridines, followed by selective hydrogenation of the resulting dihydropyridine[3].

  • Step 1: Electrophilic Activation. Pyridine is treated with an activating agent like benzyl chloroformate, followed by the addition of a nucleophile (e.g., an aryl Grignard or boronic ester).

    • Causality: Pyridines are inherently electron-deficient and resistant to direct functionalization. N-acylation lowers the LUMO of the pyridine ring, generating a highly electrophilic N-acylpyridinium ion that readily accepts nucleophiles at the C4 position[3].

  • Step 2: Catalytic Hydrogenation. The crude dihydropyridine is reduced using Pd/C under a hydrogen atmosphere.

    • Causality: A critical failure point in this step is base-promoted protodeborylation or side-reactions. Treating the crude dihydropyridine with an acidic resin (e.g., Amberlyst 15) prior to hydrogenation quenches residual base, ensuring complete and clean reduction to the target piperidine[3].

  • Self-Validation Check: The intermediate dihydropyridine exhibits a distinct UV chromophore (λmax ~340 nm) and characteristic vinylic protons in ¹H NMR (δ 4.5–5.0 ppm). Disappearance of these signals confirms complete hydrogenation.

Advanced Structural Innovations: Dewar Pyridines

For drug discovery programs struggling with the conformational flexibility of standard piperidines, recent advances have introduced 4H-Dewar pyridines as conformationally programmable isosteres[4]. Accessible via pyridine dearomatization and light-mediated 4π-electrocyclization, these rigid bicyclic structures mimic the elusive axial-substituted geometry of piperidines, offering a novel topological alternative to improve potency and ADME profiles[4].

Conclusion

The selection of a 4-substituted piperidine synthesis method dictates the operational boundaries of your drug development program. Negishi cross-coupling remains the gold standard for strict diastereocontrol. Photoredox dual catalysis is unparalleled for late-stage functionalization and broad functional group tolerance, particularly in library synthesis. Conversely, Pyridine dearomatization offers the most scalable and cost-effective route for early-stage scaffold generation.

References

  • Title: Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. Source: ChemRxiv / Science (2024). URL: 5

  • Title: Highly Diastereoselective Arylations of Substituted Piperidines. Source: Journal of the American Chemical Society (2011). URL: 1

  • Title: Photochemical Methods Applied to DNA Encoded Library (DEL) Synthesis. Source: PMC - NIH. URL: 2

  • Title: Synthesis and Utility of Dihydropyridine Boronic Esters. Source: PMC - NIH. URL: 3

  • Title: Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Source: ChemRxiv. URL: 4

Sources

Comparative

Reproducibility and Optimization of CNS Ligand Synthesis Using 4-(3-Phenylpropyl)piperidine Hydrochloride

In the landscape of central nervous system (CNS) drug discovery, the spatial orientation of pharmacophores dictates both binding affinity and target selectivity. 4-(3-Phenylpropyl)piperidine hydrochloride (CAS 76000-08-3...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the spatial orientation of pharmacophores dictates both binding affinity and target selectivity. 4-(3-Phenylpropyl)piperidine hydrochloride (CAS 76000-08-3) has emerged as a highly privileged building block 1. Structurally, it consists of a basic piperidine ring tethered to a lipophilic phenyl group via a flexible three-carbon alkyl chain. This specific geometry is not arbitrary; it is evolutionarily optimized for bridging primary anionic sites and secondary hydrophobic pockets in targets such as Sigma-1 (σ1) receptors and Acetylcholinesterase (AChE) 2.

As a Senior Application Scientist, I frequently observe reproducibility issues stemming from improper scaffold selection or mishandling of the hydrochloride salt during synthesis. This guide objectively compares the 4-(3-phenylpropyl)piperidine scaffold against its structural analogs, elucidates the causality behind its superior pharmacological profile, and provides a self-validating protocol for reproducible N-alkylation.

Objective Comparison: The Critical Role of Linker Length

When designing multi-target-directed ligands (MTDLs) or selective sigma receptor agonists, medicinal chemists often debate between different piperidine derivatives. The length of the alkyl linker between the piperidine nitrogen and the phenyl ring is the primary determinant of efficacy 3.

  • 4-Benzylpiperidine (1-Carbon Linker) : The shorter linker restricts conformational freedom. While it reduces the entropic penalty upon binding, it often fails to reach deep peripheral hydrophobic pockets, leading to drastically reduced affinity for targets like AChE.

  • 4-(3-Phenylpropyl)piperidine (3-Carbon Linker) : The propyl chain provides the exact spatial distance (~4.5 to 5.0 Å) required to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, while also perfectly fitting the bipartite hydrophobic binding pocket of the Sigma-1 receptor.

  • 4-(4-Phenylbutyl)piperidine (4-Carbon Linker) : Extending the chain increases lipophilicity (LogP), which can lead to non-specific membrane binding and a higher entropic penalty, ultimately reducing target selectivity.

Table 1: Comparative Pharmacological Benchmarks of N-Alkylated Piperidine Scaffolds

Scaffold BaseLinker LengthSpatial FlexibilityLogP ContributionRep. Sigma-1 Binding (Kᵢ)Rep. AChE Inhibition (IC₅₀)
4-Benzylpiperidine1 CarbonRigidLow~15.0 - 20.0 nM> 800 nM
4-(3-Phenylpropyl)piperidine 3 Carbons Optimal Moderate ~0.5 - 2.0 nM ~40 - 60 nM
4-(4-Phenylbutyl)piperidine4 CarbonsHigh (Entropic Penalty)High~5.0 - 10.0 nM~150 - 200 nM

(Note: Values are representative benchmarks for optimized N-alkylated derivatives to illustrate structure-activity relationship trends based on established literature 23.)

Pharmacophore Mapping and Mechanism of Action

To understand why the 3-carbon linker outperforms its alternatives, we must look at the binding causality. The protonated basic nitrogen of the piperidine forms a crucial ionic bond (or cation-π interaction) with an aspartate residue in the primary binding site. Simultaneously, the phenyl ring must engage in π-π stacking with aromatic residues in an adjacent hydrophobic pocket. The 3-carbon linker allows the molecule to adopt a low-energy conformation that satisfies both interactions simultaneously without inducing steric clash.

PharmacophoreModel cluster_target Receptor Binding Pocket (e.g., AChE / Sigma-1) cluster_ligand Pharmacophore Scaffold P1 Primary Binding Site (Aspartate / Anionic) P2 Secondary Hydrophobic Pocket (PAS / Steric Cleft) L1 Protonated Piperidine (Basic Nitrogen) L1->P1 Ionic Interaction L2 Phenyl Ring (via 3-Carbon Linker) L1->L2 Optimal Spacing L2->P2 π-π Stacking

Pharmacophore mapping of the 3-phenylpropyl scaffold in receptor binding.

Experimental Reproducibility: Standardized N-Alkylation Protocol

A common pitfall in utilizing 4-(3-Phenylpropyl)piperidine hydrochloride is poor yield during N-alkylation due to incomplete neutralization of the hydrochloride salt or side reactions. The following self-validating protocol utilizes an in situ free-basing strategy that ensures high reproducibility and minimizes handling losses 2.

Objective : Synthesize an N-alkylated multi-target-directed ligand via nucleophilic substitution (Sₙ2).

Materials :

  • 4-(3-Phenylpropyl)piperidine hydrochloride (1.2 eq)

  • Alkyl halide scaffold (e.g., brominated naringenin derivative) (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) (3.5 eq)

  • Acetonitrile (CH₃CN, anhydrous)

Step-by-Step Methodology :

  • In Situ Free-Basing & Suspension : In an oven-dried round-bottom flask, suspend the alkyl halide (1.0 eq) and anhydrous K₂CO₃ (3.5 eq) in CH₃CN.

    • Causality: The large excess of K₂CO₃ is critical; it serves a dual purpose by neutralizing the HCl salt of the piperidine to generate the reactive free amine in situ, and acting as an acid scavenger for the HBr byproduct generated during the Sₙ2 reaction.

  • Reagent Addition : Add 4-(3-Phenylpropyl)piperidine hydrochloride (1.2 eq) to the stirring suspension.

    • Causality: Using a slight excess (1.2 eq) of the piperidine ensures complete consumption of the more valuable alkyl halide scaffold.

  • Reflux : Heat the reaction mixture to 65 °C under a nitrogen atmosphere for 8–12 hours.

  • Self-Validation (TLC Monitoring) : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (10:1). The starting secondary amine (ninhydrin positive, lower R_f) will convert to the target tertiary amine (higher R_f, UV active). The reaction is complete when the alkyl halide spot disappears.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional CH₃CN. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography to isolate the target compound (Typical yield: 45–60%).

SynthesisWorkflow A 4-(3-Phenylpropyl)piperidine HCl (Stable Precursor) B In Situ Free-Basing (K2CO3, CH3CN) A->B C Nucleophilic Substitution (N-Alkylation, 65°C, 8-12h) B->C D Workup & Filtration (Remove Inorganic Salts) C->D E Silica Gel Chromatography (Target Isolation) D->E F Structural Validation (NMR, HRMS) E->F

Workflow for the N-alkylation of 4-(3-Phenylpropyl)piperidine HCl.

Conclusion

For drug development professionals targeting complex CNS pathways, 4-(3-Phenylpropyl)piperidine hydrochloride offers an unparalleled balance of spatial flexibility, lipophilicity, and synthetic tractability. By adhering to standardized in situ free-basing protocols, researchers can consistently reproduce high-yield syntheses of potent Sigma-1 and AChE ligands, accelerating the discovery of next-generation neurological therapeutics.

References
  • J&K Scientific. "4-(3-Phenylpropyl)piperidine | 18495-82-4". J&K Scientific Catalog.
  • National Institutes of Health (PMC). "Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease". PMC.
  • Semantic Scholar. "SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS". Semantic Scholar.

Sources

Validation

Benchmarking 4-(3-Phenylpropyl)piperidine Hydrochloride in CNS Drug Discovery: A Comparative Guide

Introduction & Pharmacological Context 4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) is a highly versatile, saturated nitrogen-containing heterocycle characterized by its lipophilic phenylpropyl side chain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-(3-Phenylpropyl)piperidine hydrochloride (CAS: 76000-08-3) is a highly versatile, saturated nitrogen-containing heterocycle characterized by its lipophilic phenylpropyl side chain[1]. As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it a privileged building block in medicinal chemistry[1].

In contemporary central nervous system (CNS) drug discovery, this compound is heavily benchmarked against other piperidine derivatives—such as benzylpiperidine and 4-phenylpiperidine—in the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD)[2] and as a potent sigma receptor ligand[3]. This guide objectively compares its structural utility, pharmacological performance, and integration into self-validating experimental workflows.

Structural Rationale & Pharmacological Benchmarking

To optimize the pharmacokinetic and pharmacodynamic profiles of CNS drugs, medicinal chemists must select the correct piperidine fragment. The piperidine ring itself mimics the protonated state of acetylcholine, allowing it to anchor securely into the catalytic active site (CAS) of Acetylcholinesterase (AChE)[4]. However, the side chain dictates the molecule's ability to reach the peripheral anionic site (PAS), a critical interaction for preventing AChE-induced Amyloid-beta (Aβ) aggregation[2].

  • Benzylpiperidine (The Donepezil Fragment): Fits perfectly into the CAS, providing superior baseline AChE inhibition, but lacks the extended reach to fully occupy the PAS[5].

  • 4-Phenylpiperidine: Offers rigid aromatic positioning but suffers from limited flexibility, reducing its adaptability within the narrow AChE gorge[4].

  • 4-(3-Phenylpropyl)piperidine: The 3-carbon alkyl chain provides the necessary flexibility and length to span the 20 Å gorge of AChE. The terminal phenyl ring engages in essential Pi-Pi and Sigma-Pi interactions with PAS residues (e.g., Trp286), acting as a dual-site binder[4].

Quantitative Performance Comparison

The following table summarizes the inhibitory potency (IC₅₀) of various piperidine derivatives when conjugated to a naringenin flavonoid core via different alkyl linker lengths (n=3 and n=6)[4].

Piperidine DerivativeIC₅₀ (μM) [Linker n=3]IC₅₀ (μM) [Linker n=6]Structural AdvantageLimitation
Benzylpiperidine 5.52.6Optimal fit for CASLimited PAS interaction
4-Phenylpiperidine 6.45.9Rigid aromatic positioningWeaker flexible binding
4-(3-Phenylpropyl)piperidine 8.66.3Extended reach for PASHigher steric hindrance
3,5-Dimethylpiperidine 8.68.1Low molecular weightLacks Pi-Pi stacking

Data Interpretation: While benzylpiperidine yields the lowest IC₅₀ for pure AChE inhibition, 4-(3-phenylpropyl)piperidine provides the extended architecture required for multi-target Aβ aggregation blockade, making it superior for disease-modifying AD therapies.

Experimental Methodologies (Self-Validating Systems)

As an application scientist, ensuring reproducibility requires protocols that embed self-validation. Below are the field-proven methodologies for synthesizing and evaluating 4-(3-phenylpropyl)piperidine derivatives.

Protocol 1: N-Alkylation Synthesis of Piperidine-Substituted MTDLs

Objective: Conjugate 4-(3-phenylpropyl)piperidine hydrochloride to an O-alkylated flavonoid intermediate.

  • Preparation: Dissolve the O-alkylated flavonoid intermediate (1.0 eq) in anhydrous acetonitrile (CH₃CN).

    • Causality: CH₃CN is a polar aprotic solvent that accelerates Sₙ2 nucleophilic substitution without participating in hydrogen bonding that could shield the electrophile[2].

  • Base Addition: Add anhydrous K₂CO₃ (3.5 eq).

    • Causality: K₂CO₃ acts as a mild, insoluble base to scavenge the HCl generated from the piperidine salt and the substitution byproduct, driving the reaction forward without degrading the sensitive flavonoid core[2].

  • Amine Addition: Add 4-(3-Phenylpropyl)piperidine hydrochloride (3.0 eq) to the mixture.

  • Reflux & Monitor: Heat the reaction to 65 °C for 8–12 hours. Monitor via Thin-Layer Chromatography (TLC).

    • Self-Validation: The complete disappearance of the starting intermediate spot and the emergence of a lower-Rf product spot confirms successful amine conjugation.

  • Purification: Filter the inorganic salts, concentrate under reduced pressure, and purify via silica gel column chromatography using a Dichloromethane/Methanol gradient.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Objective: Benchmark the IC₅₀ of the synthesized piperidine derivatives.

  • Reagent Prep: Prepare 0.1 M phosphate buffer strictly at pH 8.0.

    • Causality: pH 8.0 is maintained because the catalytic triad of AChE requires specific protonation states for optimal substrate turnover.

  • Enzyme & Inhibitor Incubation: In a 96-well plate, add 140 μL of buffer, 20 μL of the test compound (at varying concentrations), and 20 μL of AChE solution. Incubate at 4 °C for 20 minutes.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the inhibitor and the enzyme before the substrate introduces competitive kinetics.

  • Colorimetric Initiation: Add 10 μL of 15 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 μL of 15 mM ATCI (acetylthiocholine iodide).

  • Kinetic Measurement: Measure absorbance continuously at 412 nm for 5 minutes.

    • Self-Validation: Run a blank control (buffer + DTNB + ATCI without enzyme) to account for the spontaneous, non-enzymatic hydrolysis of ATCI. The true enzymatic rate is the total rate minus this blank rate.

Mechanistic Visualizations

G Core Flavonoid Core (Naringenin) Linker Alkyl Linker (n=3 to 6) Core->Linker O-Alkylation Amine 4-PPPH Derivative Linker->Amine N-Alkylation MTDL Multi-Target Ligand Amine->MTDL Assembly

Synthesis workflow for piperidine-based multi-target-directed ligands.

G Ligand 4-(3-Phenylpropyl)piperidine CAS Catalytic Active Site (Trp86) Ligand->CAS Piperidine Ring PAS Peripheral Anionic Site (Trp286) Ligand->PAS Phenylpropyl Chain Effect1 AChE Inhibition CAS->Effect1 Effect2 Aβ Aggregation Blockade PAS->Effect2

Dual-site binding mechanism of 4-PPPH in Acetylcholinesterase.

Conclusion

While benzylpiperidine remains the gold standard for pure CAS-targeted AChE inhibition, 4-(3-phenylpropyl)piperidine hydrochloride offers a superior architectural framework for dual-site binding. Its extended lipophilic tail bridges the gap between the CAS and PAS, making it an indispensable building block for next-generation MTDLs aimed at halting Aβ aggregation in Alzheimer's disease.

References

  • CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride… - CymitQuimica. cymitquimica.com.1

  • Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease - Taylor & Francis. tandfonline.com. 4

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents. google.com. 3

  • Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC. nih.gov. 2

Sources

Safety & Regulatory Compliance

Safety

4-(3-Phenylpropyl)piperidine hydrochloride proper disposal procedures

The Imperative of Precision in Chemical Logistics 4-(3-Phenylpropyl)piperidine hydrochloride is a high-value pharmacophore widely utilized in neuroscience research and drug discovery, serving as a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Precision in Chemical Logistics 4-(3-Phenylpropyl)piperidine hydrochloride is a high-value pharmacophore widely utilized in neuroscience research and drug discovery, serving as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics [1]. As a bulky, lipophilic amine salt, its unique structural properties allow it to effectively cross the blood-brain barrier[1]. However, the very properties that make it invaluable in medicinal chemistry also necessitate rigorous, highly controlled laboratory safety and disposal protocols. Improper handling or disposal can lead to occupational exposure and environmental contamination. This guide provides an authoritative, step-by-step operational framework for the safe handling and RCRA-compliant disposal of this compound, ensuring your laboratory operates at the highest standards of safety and regulatory compliance.

Chemical Profiling & Hazard Causality To design an effective and self-validating disposal strategy, laboratory personnel must first understand the physicochemical behavior of the molecule. While the base form, 4-(3-phenylpropyl)piperidine, is a lipophilic liquid, it is most commonly handled as a solid hydrochloride salt to improve stability and aqueous solubility.

Table 1: Physicochemical and Hazard Summary of 4-(3-Phenylpropyl)piperidine

PropertyValue / DescriptionOperational Implication
Molecular Formula C14H21N • HCl (Salt)Contains nitrogen and chlorine; requires specialized high-temperature incineration to prevent NOx and HCl gas emissions.
Molecular Weight 203.33 g/mol (Base) [2]Bulky organic structure; persists in aquatic environments if discharged untreated.
GHS Classification H315, H319 [2]Causes skin and serious eye irritation; mandates strict PPE during waste consolidation.
Aqueous Solubility Soluble (as HCl salt)Aqueous waste streams must be captured; cannot be disposed of via standard municipal drain systems [3].

Causality Insight: The hydrochloride salt form dissociates in water, slightly lowering the pH of the solution. While not strictly "corrosive" by EPA definitions (which requires a pH ≤ 2), concentrated aqueous waste streams containing this compound are highly irritating to biological tissues[2]. Furthermore, its structural affinity for biological targets means that environmental release could disrupt local aquatic ecosystems. Therefore, sink or drain disposal is strictly prohibited under any circumstance[3].

Regulatory Framework: Navigating RCRA Compliance Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste generators are subject to strict "cradle-to-grave" liability [4]. While 4-(3-phenylpropyl)piperidine hydrochloride is not explicitly listed as a P-listed (acutely toxic) or U-listed hazardous waste, it must still be managed as a characteristic hazardous waste or a regulated chemical waste depending on the specific solvent mixtures used in your assays [5].

Self-Validating Protocol: Always assay your final waste stream. If the compound is dissolved in a flammable organic solvent (e.g., methanol or acetonitrile with a flash point < 140°F), the entire mixture automatically becomes a D001 characteristic ignitable waste and must be coded as such [6].

Standard Operating Procedure: The Disposal Workflow This step-by-step methodology ensures that your laboratory remains in compliance with federal guidelines while minimizing occupational risk.

Phase 1: Waste Segregation and Accumulation

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) containers for both solid and aqueous waste. Causality: HDPE provides excellent chemical resistance against organic amine salts and prevents the structural degradation and leaching that can occur with lower-grade plastics.

  • Segregate by Phase: Separate solid powder waste (e.g., expired reagents, contaminated weigh boats) from liquid waste (e.g., HPLC effluents, reaction filtrates). Do not mix aqueous waste containing this salt with halogenated organic solvents. Keeping these streams separate reduces incineration costs and prevents reactive cross-contamination [7].

  • Immediate Labeling: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must include the accumulation start date, the chemical constituents (e.g., "Aqueous waste containing <1% 4-(3-phenylpropyl)piperidine hydrochloride"), and the primary hazard (Irritant)[4].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Storage Limits: Store the waste in a designated SAA at or near the point of generation. Ensure secondary containment bins are utilized to capture any catastrophic container failure[7].

  • Time Constraints: Depending on your facility's generator status (e.g., Small Quantity Generator), waste can typically be accumulated for up to 180 days (or 270 days if the disposal facility is >200 miles away) [8].

  • Validation Step: Conduct documented weekly visual inspections of the SAA to verify container integrity, check for micro-leaks, and ensure label legibility.

Phase 3: Final Disposal via TSDF

  • Manifesting: Prepare the EPA Form 8700-12 (Hazardous Waste Manifest) to legally track the waste from your facility to the Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Destruction Method: Partner with a licensed environmental services provider to transport the waste[7]. The mandated disposal route for this compound is high-temperature incineration. Causality: Incineration at temperatures exceeding 1000°C ensures complete thermal degradation of the piperidine ring and the phenylpropyl chain. Integrated scrubbers at the TSDF capture the liberated hydrogen chloride gas, neutralizing it and preventing acid rain formation[3].

Accidental Spill Response & Decontamination Accidental spills of the solid hydrochloride salt present an immediate contact and inhalation hazard. Sweeping the dry powder is strictly prohibited, as it generates respirable dust that can easily bypass standard laboratory ventilation systems.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the chemical through the lab.

  • Don PPE: Equip a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles.

  • Containment: Cover the solid spill with a damp, inert absorbent pad. Causality: The moisture dampens the powder, immediately preventing aerosolization and inhalation risks.

  • Collection: Carefully fold the pad inward, trapping the chemical, and transfer it to a wide-mouth HDPE hazardous waste container.

  • Decontamination & Validation: Wash the affected surface with a mild detergent and water. Validation Step: Swab the cleaned area with pH paper; a neutral pH (around 7) indicates the successful removal of the slightly acidic hydrochloride salt residue.

SpillResponse Spill Accidental Spill (Solid Powder) Evac 1. Evacuate & Isolate Secure the area Spill->Evac PPE 2. Don PPE (N95/P100, Nitrile, Goggles) Evac->PPE Contain 3. Containment Cover with damp absorbent PPE->Contain Collect 4. Collection Transfer to HDPE container Contain->Collect Decon 5. Decontamination Wash area with soap/water Collect->Decon Waste 6. Waste Labeling Mark as Hazardous Spill Waste Decon->Waste

Figure 1: Step-by-step spill response and decontamination workflow for solid hydrochloride salts.

Waste Lifecycle Logistics To build a self-validating safety culture, laboratory managers must view disposal not as an endpoint, but as a continuous lifecycle governed by strict logical gates. The following decision tree illustrates the operational flow from waste generation to final destruction.

WasteLifecycle Gen Waste Generation (Reaction/Expired) Char Waste Characterization (Irritant, Non-RCRA Listed) Gen->Char Seg Segregation Solid vs. Aqueous Char->Seg Store SAA Accumulation Max 180/270 days Seg->Store Manifest EPA Manifesting (Form 8700-12) Store->Manifest TSDF TSDF Processing High-Temp Incineration Manifest->TSDF

Figure 2: Cradle-to-grave RCRA waste lifecycle and decision tree for piperidine derivatives.

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental, [Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87678, 4-(3-Phenylpropyl)piperidine." PubChem,[Link]

  • IDR Environmental. "RCRA Meaning: Why It Matters If You Generate Hazardous Waste." IDR Environmental Services, [Link]

  • National Environmental Trainers. "RCRA Regulations Explained." National Environmental Trainers,[Link]

  • Encamp. "RCRA Hazardous Waste Definition, EPA Form 8700-12." Encamp,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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